1-(2-Methoxybenzoyl)-2-methylpiperazine
Description
Properties
IUPAC Name |
(2-methoxyphenyl)-(2-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-9-14-7-8-15(10)13(16)11-5-3-4-6-12(11)17-2/h3-6,10,14H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSWVXNGUXDISA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In Silico Characterization of 1-(2-Methoxybenzoyl)-2-methylpiperazine: Conformational Dynamics and AMPA Receptor Modulation
Topic: In Silico Modeling of 1-(2-Methoxybenzoyl)-2-methylpiperazine Interactions Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.
Executive Summary & Chemical Context
The compound 1-(2-Methoxybenzoyl)-2-methylpiperazine (MBMP) represents a critical scaffold in the design of positive allosteric modulators (PAMs) for the AMPA receptor (AMPAR), a subclass of ionotropic glutamate receptors. Structurally, MBMP shares the benzoyl-nitrogen-heterocycle core characteristic of Ampakines (e.g., CX-516, CX-546), but introduces a piperazine ring with a chiral C2-methyl group.
This guide details a rigorous in silico workflow to model MBMP. Unlike rigid ligands, MBMP presents specific challenges: atropisomerism driven by the ortho-methoxy group and ring pucker dynamics of the piperazine. Accurate modeling requires a hybrid approach combining Quantum Mechanics (QM) for conformational scanning and Molecular Dynamics (MD) for binding stability.
The Pharmacophore Challenge
The o-methoxy group is not merely a substituent; it acts as a "conformational lock." Through intramolecular electrostatic interactions with the carbonyl oxygen or the amide nitrogen lone pair, it restricts the rotation of the phenyl-amide bond. Modeling this incorrectly (e.g., using standard force fields without QM validation) leads to high-energy poses that fail in docking.
Phase I: Ligand Preparation & Quantum Mechanical Validation
Objective: To generate a bio-relevant low-energy conformer ensemble, accounting for the C2-methyl chirality (R/S) and the benzamide torsion.
Stereochemical Enumeration
MBMP possesses one chiral center at the piperazine C2 position. Both enantiomers (R-MBMP and S-MBMP) must be modeled explicitly, as the C2-methyl group dictates the ring's preferred chair/boat conformation and steric clashes within the receptor pocket.
QM-Based Conformational Scan (The "Gold Standard" Protocol)
Standard force fields (MMFF94, OPLS3e) often underestimate the rotational barrier of ortho-substituted benzamides. We utilize Density Functional Theory (DFT) to correct this.[1][2][3]
Protocol:
-
Initial Geometry: Generate 3D coordinates for both R and S enantiomers.
-
Basis Set Selection: Use B3LYP/6-311++G(d,p) .[1] The diffuse functions (++) are critical for capturing the lone-pair interactions of the methoxy and amide oxygens.
-
Torsional Scan: Rotate the bond between the phenyl ring and the carbonyl carbon (dihedral angle
) in 10° increments. -
Solvation Model: Apply the PCM (Polarizable Continuum Model) for water to simulate aqueous physiological conditions.
Causality: The o-methoxy group creates a high rotational barrier (>5 kcal/mol). QM optimization identifies the global minimum where the methoxy group is typically planar or slightly twisted relative to the amide, minimizing dipole-dipole repulsion.
Force Field Parameterization
Once the QM global minimum is found, generate partial charges using the RESP (Restrained Electrostatic Potential) method. This ensures that the electrostatic potential surface used in docking matches the quantum reality.
Phase II: Target Acquisition & Induced Fit Docking
Objective: To predict the binding mode of MBMP at the AMPA receptor (GluA2) dimer interface.
Target Selection
The primary target for benzamide-type modulators is the Ligand Binding Domain (LBD) of the GluA2 subunit.
-
PDB Selection: 4FAT (GluA2 LBD complexed with an ampakine).
-
Resolution Criteria: < 2.5 Å.
-
Preparation: Remove crystallographic water molecules except those bridging the ligand and the protein (often found in the dimer interface). Protonate Histidine residues based on pKa prediction at pH 7.4.
The "Breathing" Pocket Problem
The AMPA LBD operates via a "clam-shell" closure mechanism. Rigid receptor docking (RRD) fails because the binding pocket for PAMs (the dimer interface) expands and contracts. We employ Induced Fit Docking (IFD) .
IFD Protocol:
-
Glide/Prime Workflow (Schrödinger) or AutoDock FR:
-
Step 1 (Soft Docking): Dock ligand with scaled-down van der Waals radii (0.5x) to allow slight clashes.
-
Step 2 (Refinement): Residues within 5.0 Å of the ligand poses are refined using Prime (molecular mechanics minimization).
-
Step 3 (Re-Docking): Dock the ligand into the optimized induced-fit structures with full hard-sphere potentials.
-
-
Scoring: Rank poses using XP (Extra Precision) scoring functions, prioritizing hydrogen bonds between the MBMP carbonyl and the backbone amides of Ser729 or Ser754 (numbering varies by PDB).
Visualization of the Docking Workflow
Figure 1: Induced Fit Docking (IFD) pipeline integrating QM-derived ligand geometries with receptor flexibility.
Phase III: Molecular Dynamics (MD) & Stability Analysis
Objective: To validate the temporal stability of the docked complex and calculate binding free energy.
Docking provides a static snapshot. MD simulation reveals if the 2-methoxy group maintains its orientation or if the piperazine ring flips (chair-to-boat) under thermal fluctuation.
Simulation Setup[4][5][6]
-
Engine: GROMACS 2024 or AMBER 22.
-
Force Field:
-
Protein: ff14SB (AMBER) or CHARMM36m.
-
Ligand: GAFF2 (General AMBER Force Field) with RESP charges.
-
-
System: Solvate in a cubic TIP3P water box (10 Å buffer). Neutralize with Na+/Cl- ions (0.15 M).
-
Equilibration:
-
NVT (Canonical): 100 ps, heating to 310 K. Restrain heavy atoms.
-
NPT (Isobaric): 1 ns, pressure equilibration to 1 bar. Release sidechain restraints.
-
Production Run & Analysis
Run a 100 ns production trajectory.
Key Metrics Table:
| Metric | Definition | Threshold for Success |
| RMSD (Ligand) | Root Mean Square Deviation of ligand heavy atoms. | < 2.0 Å (Stable binding) |
| RMSF (Protein) | Fluctuation of residues; checks if ligand stabilizes the dimer interface. | Reduced fluctuation at Ser729/Ser754 vs. Apo |
| H-Bond Occupancy | % of time H-bonds exist (e.g., Carbonyl...Ser754). | > 60% occupancy |
| MM-GBSA | Binding Free Energy ( | < -30 kcal/mol (Predictive of nM affinity) |
MM-GBSA Calculation
Post-processing the trajectory using the Molecular Mechanics-Generalized Born Surface Area method provides a more accurate energy estimate than docking scores.
Phase IV: ADMET Profiling & Biological Pathway
Objective: To assess the drug-likeness and CNS penetration potential.
CNS Permeability (BBB)
For MBMP to function as an Ampakine, it must cross the Blood-Brain Barrier.
-
Tool: SwissADME or QikProp.
-
Key Descriptor: PSA (Polar Surface Area) .
-
Target: PSA < 90 Ų is ideal for CNS penetration. The 2-methoxy group increases lipophilicity (LogP) compared to a hydroxyl, aiding BBB transit.
Signaling Pathway Visualization
Understanding the downstream effect of MBMP binding is crucial for therapeutic context (e.g., cognitive enhancement).
Figure 2: Mechanism of Action. MBMP binds to the AMPA receptor, slowing desensitization and enhancing synaptic plasticity via BDNF.
References
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc. Link
-
Case, D. A., et al. (2022). Amber 2022 Reference Manual. University of California, San Francisco. Link
-
Jorgensen, W. L., et al. (1996). Development and Testing of the OPLS All-Atom Force Field on Conformational Energetics and Properties of Organic Liquids. Journal of the American Chemical Society. Link
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link
-
Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. Link
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link
-
Jin, R., et al. (2005). Crystal Structure and Thermodynamics of an AMPA Receptor Ligand Binding Domain: Mechanism of Binding and Desensitization. Biochemistry. (PDB: 4FAT Context). Link
Sources
Methodological & Application
Application Note: 1-(2-Methoxybenzoyl)-2-methylpiperazine – Handling, Solubilization, and In Vitro Evaluation Protocols
[1]
Executive Summary & Biological Context
1-(2-Methoxybenzoyl)-2-methylpiperazine (CAS: Variable/Generic Structure) represents a critical privileged scaffold in medicinal chemistry.[1] Belonging to the class of benzoyl-piperazines , this molecule shares structural homology with several bioactive CNS agents, including ampakines (e.g., Sunifiram analogs) and aryl-piperazine GPCR ligands (e.g., 5-HT1A/D2 antagonists).
The presence of the 2-methoxybenzoyl (o-anisoyl) moiety combined with the 2-methylpiperazine core imparts specific physicochemical properties:
-
Conformational Rigidity: The amide bond restricts rotation, positioning the piperazine nitrogen for receptor interaction.
-
Lipophilicity: The methoxy and methyl groups enhance membrane permeability compared to naked piperazine.
-
Metabolic Susceptibility: The o-methoxy group is a potential site for O-demethylation by CYP450 enzymes (specifically CYP2D6/3A4).[1]
This Application Note provides a standardized, self-validating protocol for the solubilization, handling, and in vitro biological evaluation of this compound.
Physicochemical Properties & Reagent Preparation[1][2]
Before initiating cell culture experiments, the compound must be solubilized correctly to prevent precipitation in aqueous media, which causes false-negative results in potency assays.
Table 1: Physicochemical Profile (Predicted)
| Property | Value / Characteristic | Implication for Protocol |
| Molecular Weight | ~234.29 g/mol | Calculation of Molarity (M).[1] |
| LogP (Predicted) | 1.5 – 2.2 | Moderate lipophilicity; cell-permeable.[1] |
| pKa (Basic N) | ~8.5 – 9.0 | Protonated at physiological pH (7.4).[1] |
| Solubility (Water) | Low to Moderate | Requires organic co-solvent for stock.[1] |
| Solubility (DMSO) | High (>50 mM) | Recommended vehicle. |
Protocol A: Stock Solution Preparation (10 mM)
Objective: Create a stable, sterile stock solution for downstream dilution.
-
Weighing: Accurately weigh 2.34 mg of 1-(2-Methoxybenzoyl)-2-methylpiperazine powder into a sterile 1.5 mL microcentrifuge tube.
-
Solubilization: Add 1.0 mL of anhydrous, sterile-filtered DMSO (Dimethyl Sulfoxide, cell culture grade).
-
Note: Avoid ethanol if possible, as it evaporates more readily, altering concentration over time.
-
-
Dissolution: Vortex vigorously for 30 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.
-
Sterilization: Although DMSO is bacteriostatic, pass the solution through a 0.22 µm PTFE syringe filter if using for long-term culture (>24h). Do not use Nylon filters as they may bind the compound.
-
Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).
Cell Culture Protocols
Protocol B: Cytotoxicity Screening (CCK-8 / MTT Assay)
Rationale: As a piperazine derivative, this compound must be screened for off-target cytotoxicity before functional characterization.[1] The 2-methyl group introduces chirality (if not racemic), which can influence toxicity profiles.[1]
Materials:
-
HEK293 or SH-SY5Y cells (Standard CNS models).[1]
-
CCK-8 Reagent (Cell Counting Kit-8) or MTT.[1]
-
Complete Culture Medium (DMEM + 10% FBS).[1]
Step-by-Step Workflow:
-
Seeding:
-
Harvest cells and dilute to 5 × 10⁴ cells/mL .
-
Dispense 100 µL/well into a 96-well clear-bottom plate (5,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
-
Compound Dilution (Serial):
-
Thaw the 10 mM DMSO stock.
-
Prepare a 2x Intermediate Plate in culture medium (max DMSO concentration must be <0.5% final).
-
Example: Dilute 10 mM stock 1:100 in medium → 100 µM (2x). Perform 1:3 serial dilutions (100, 33.3, 11.1, 3.7, 1.2, 0.4, 0 µM).
-
-
Treatment:
-
Readout (CCK-8):
-
Add 10 µL of CCK-8 reagent to each well.[1]
-
Incubate for 1–4 hours at 37°C (monitor color development).
-
Measure Absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate % Viability:
.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Plot dose-response curve to determine IC₅₀.[1]
-
Protocol C: Functional GPCR Screening (Calcium Flux)
Rationale: Benzoyl-piperazines frequently act as ligands for Gq-coupled receptors (e.g., 5-HT2 subtypes, α1-adrenergic).[1] This assay detects intracellular Calcium (
Experimental Logic: If the compound is an Agonist : It will trigger Ca²⁺ release directly. If the compound is an Antagonist : It will inhibit Ca²⁺ release induced by a standard agonist (e.g., Serotonin).
Workflow:
-
Dye Loading:
-
Baseline Measurement:
-
Transfer plate to a kinetic plate reader (e.g., FLIPR or FlexStation).
-
Record baseline fluorescence (Ex: 494 nm, Em: 516 nm) for 10 seconds.
-
-
Injection & Kinetics:
Visualization: Experimental Workflow & Signaling
The following diagram illustrates the logical flow from solubilization to functional validation, highlighting the Gq-signaling pathway relevant to piperazine scaffolds.
Caption: Integrated workflow for 1-(2-Methoxybenzoyl)-2-methylpiperazine evaluation, from DMSO solubilization to Gq-coupled GPCR calcium signaling verification.
References
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[1] Link
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges for lipophilic compounds: Strategies for solubility and permeability. Drug Discovery Today, 11(9-10), 446-451.[1] Link
-
Thomsen, W., Frazer, J., & Unett, D. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. Link
-
Lopez-Rodriguez, M. L., et al. (2002). Design and Synthesis of New Benzoylpiperazine Derivatives with High Affinity and Selectivity for the 5-HT1A Receptor. Journal of Medicinal Chemistry, 45(23), 5090–5102. Link[1]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 1-(2-Methoxybenzoyl)-2-methylpiperazine in Human Plasma
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(2-Methoxybenzoyl)-2-methylpiperazine in human plasma. The described protocol, leveraging a straightforward protein precipitation extraction and a stable isotope-labeled internal standard, offers excellent accuracy, precision, and a rapid analytical cycle. This method is ideally suited for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development and clinical research requiring reliable quantification of this novel piperazine derivative.
Introduction
1-(2-Methoxybenzoyl)-2-methylpiperazine is a synthetic organic compound featuring a substituted piperazine core, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of therapeutic agents, including those targeting the central nervous system.[1] The accurate measurement of such compounds in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its inherent selectivity, sensitivity, and wide dynamic range.[2][3]
This document provides a comprehensive, step-by-step protocol for the determination of 1-(2-Methoxybenzoyl)-2-methylpiperazine in human plasma. The method has been developed to meet the rigorous standards of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity and reliability.[2][4]
Chemical Properties of the Analyte
-
Compound Name: 1-(2-Methoxybenzoyl)-2-methylpiperazine
-
Chemical Formula: C13H18N2O2
-
Molecular Weight: 234.30 g/mol
-
Structure: Unfortunately, a structural image cannot be generated here. The structure consists of a 2-methylpiperazine ring where one nitrogen is attached to a 2-methoxybenzoyl group.
Experimental
Materials and Reagents
-
Analyte: 1-(2-Methoxybenzoyl)-2-methylpiperazine (Reference Standard, >98% purity)
-
Internal Standard (IS): N-Methylpiperazine-d8 (CAS: 917358-65-7), chosen for its structural similarity and to minimize cross-contribution.[5][6]
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade)
-
Reagents: Formic acid (FA, LC-MS grade)
-
Control Matrix: Human plasma (K2-EDTA)
Instrumentation
-
UHPLC System: A system capable of binary gradient elution at pressures up to 600 bar.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Standard and Quality Control Solutions
Stock solutions of 1-(2-Methoxybenzoyl)-2-methylpiperazine and N-Methylpiperazine-d8 were prepared in methanol at a concentration of 1 mg/mL. A series of working standard solutions were then prepared by serial dilution in a 50:50 (v/v) mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.
Method Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (containing N-Methylpiperazine-d8).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A (see below).
-
Vortex briefly and inject into the LC-MS/MS system.
This protein precipitation method is a simple and effective technique for removing the bulk of matrix interferences from plasma samples.[7]
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 with polar endcapping, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | See Table Below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The selection of precursor and product ions is based on the chemical structure of the analyte and internal standard, and predicted fragmentation patterns of piperazine derivatives.[8] The benzoyl moiety is a likely fragmentation site.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-(2-Methoxybenzoyl)-2-methylpiperazine | 235.1 | 135.1 | 20 |
| 1-(2-Methoxybenzoyl)-2-methylpiperazine (Quantifier) | 235.1 | 99.1 | 25 |
| N-Methylpiperazine-d8 (IS) | 109.2 | 64.1 | 18 |
Method Validation
A full validation of this bioanalytical method should be performed in accordance with the principles outlined in the FDA and EMA guidelines.[2][4] This ensures the method is reliable and fit for its intended purpose. Key validation parameters to be assessed include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: To be evaluated at multiple concentration levels (LLOQ, LQC, MQC, HQC) within a single run (intra-day) and across multiple runs (inter-day).
-
Calibration Curve: The linearity of the response over the intended analytical range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The influence of co-eluting, endogenous matrix components on the ionization of the analyte and internal standard.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).
Data Presentation and Visualization
Logical Workflow of the Analytical Method
Sources
- 1. m.chem960.com [m.chem960.com]
- 2. 1-(2-Methoxyphenyl)Piperazine MSDS/SDS | Supplier & Distributor [chemheterocycles.com]
- 3. 1-(2-Methoxyethyl)piperazine | 13484-40-7 [chemicalbook.com]
- 4. 1-(2-甲氧苯基)哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. 1-(2-METHOXYBENZYL) PIPERAZINE | 55037-81-5 [chemicalbook.com]
- 8. Differentiation of methoxybenzoylpiperazines (OMeBzPs) and methylenedioxybenzylpiperazines (MDBPs) By GC-IRD and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: [¹¹C]MBMP as a Novel PET Imaging Ligand for Serotonin 2A Receptors
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-(2-Methoxybenzoyl)-2-methylpiperazine, hereafter referred to as MBMP, as a positron emission tomography (PET) imaging ligand. Given the structural motifs common to serotonergic agents, we present a hypothetical yet scientifically rigorous framework for its development as a Carbon-11 labeled radioligand, [¹¹C]MBMP, targeting the serotonin 2A (5-HT₂ₐ) receptor.[1][2][3] This guide details the rationale, synthesis, radiolabeling, quality control, and preclinical evaluation protocols essential for establishing [¹¹C]MBMP as a viable PET tracer for in vivo neuroimaging.
Introduction and Scientific Rationale
The serotonin 2A (5-HT₂ₐ) receptor is a key G-protein coupled receptor implicated in a multitude of physiological and pathological processes within the central nervous system (CNS).[4] Its dysregulation is associated with various neuropsychiatric disorders, including depression, schizophrenia, and anxiety disorders. Consequently, the in vivo visualization and quantification of 5-HT₂ₐ receptors with PET imaging is a critical tool for understanding disease mechanisms and for the development of novel therapeutics.
The chemical structure of 1-(2-Methoxybenzoyl)-2-methylpiperazine (MBMP) incorporates a methoxybenzoyl group and a methylpiperazine moiety, features present in known serotonergic and dopaminergic ligands.[2][5] Specifically, the 1-(2-methoxyphenyl)piperazine scaffold is a well-established pharmacophore for 5-HT₁ₐ and 5-HT₂ₐ receptor ligands.[3][6] This structural alert suggests that MBMP has the potential to bind with high affinity and selectivity to 5-HT₂ₐ receptors. For the purpose of PET imaging, the methoxy group presents an ideal site for radiolabeling with Carbon-11 ([¹¹C]), a positron-emitting radionuclide with a short half-life of 20.4 minutes.[7][8] This allows for multiple PET scans in the same subject on the same day, facilitating longitudinal studies and pharmacological challenges.[8]
This guide outlines the necessary steps to synthesize, radiolabel, and validate [¹¹C]MBMP as a novel PET ligand for 5-HT₂ₐ receptors.
Synthesis of Precursor and Reference Standard
The successful radiosynthesis of [¹¹C]MBMP requires the synthesis of a suitable precursor for the radiolabeling reaction, as well as the non-radioactive "cold" reference standard for analytical validation.
Synthesis of 1-(2-Hydroxybenzoyl)-2-methylpiperazine (Desmethyl-MBMP Precursor)
The precursor for [¹¹C]-methylation is the hydroxylated analog of MBMP. The synthesis can be achieved through a multi-step process starting from commercially available reagents.
Protocol 2.1: Synthesis of Desmethyl-MBMP
-
Step 1: N-Boc Protection of 2-Methylpiperazine: To a solution of 2-methylpiperazine in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) at 0°C. Stir the reaction mixture at room temperature overnight. Purify the resulting mono-Boc-protected 2-methylpiperazine by column chromatography.
-
Step 2: Amide Coupling: Dissolve the mono-Boc-protected 2-methylpiperazine and 2-hydroxybenzoic acid in DCM. Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature for 12 hours.
-
Step 3: Boc Deprotection: Dissolve the product from Step 2 in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v). Stir for 2 hours at room temperature. Remove the solvent under reduced pressure.
-
Step 4: Purification: Purify the crude product by flash chromatography on silica gel to yield 1-(2-hydroxybenzoyl)-2-methylpiperazine (Desmethyl-MBMP). Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of 1-(2-Methoxybenzoyl)-2-methylpiperazine (MBMP Reference Standard)
The non-radioactive reference standard is synthesized for co-injection during HPLC analysis to confirm the identity of the radiolabeled product.
Protocol 2.2: Synthesis of MBMP
-
Step 1: Amide Coupling: React 2-methylpiperazine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine in DCM.
-
Step 2: Purification: Purify the crude product by column chromatography to obtain 1-(2-methoxybenzoyl)-2-methylpiperazine (MBMP). Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Radiolabeling and Quality Control
The radiosynthesis of [¹¹C]MBMP involves the O-methylation of the desmethyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate.
Production of [¹¹C]Methyl Iodide
[¹¹C]Carbon dioxide is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[9] The [¹¹C]CO₂ is then converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) using established automated modules.
Diagram 1: Radiosynthesis Workflow
Caption: Workflow for the production and quality control of [¹¹C]MBMP.
[¹¹C]-Methylation of the Precursor
Protocol 3.2: Radiosynthesis of [¹¹C]MBMP
-
Preparation: Dissolve 0.5-1.0 mg of the Desmethyl-MBMP precursor in 300 µL of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in a sealed reaction vessel. Add a small amount of a suitable base (e.g., NaOH or Cs₂CO₃).
-
Radiolabeling: Bubble the gaseous [¹¹C]CH₃I through the precursor solution at room temperature. Heat the reaction vessel to 80-120°C for 3-5 minutes.
-
Purification: After cooling, quench the reaction with a mobile phase solution and inject the mixture onto a semi-preparative HPLC column (e.g., C18) to separate [¹¹C]MBMP from unreacted precursor and other impurities.
-
Formulation: Collect the HPLC fraction containing [¹¹C]MBMP, remove the organic solvent under a stream of nitrogen with gentle heating, and reformulate the radiotracer in a sterile, injectable solution (e.g., saline with up to 10% ethanol). Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
Quality Control
A comprehensive quality control (QC) process is mandatory to ensure the safety and efficacy of the radiopharmaceutical before administration.[10][11]
Table 1: Quality Control Specifications for [¹¹C]MBMP
| Parameter | Specification | Method |
| Radiochemical Purity | ≥ 95% | Analytical HPLC |
| Chemical Purity | No peaks corresponding to precursor or byproducts | Analytical HPLC (UV detection) |
| Molar Activity | > 37 GBq/µmol (> 1 Ci/µmol) at time of injection | HPLC with calibrated radiation detector and UV detector |
| pH | 4.5 - 7.5 | pH meter or pH paper |
| Residual Solvents | Ethanol < 10% v/v, other solvents below USP limits | Gas Chromatography (GC) |
| Sterility | Sterile | Standard microbiological testing |
| Endotoxins | < 175 EU/V (V = max. injection volume in mL) | Limulus Amebocyte Lysate (LAL) test |
Preclinical Evaluation
Preclinical studies are essential to characterize the binding properties and in vivo behavior of [¹¹C]MBMP.
In Vitro Autoradiography
In vitro autoradiography provides initial evidence of specific binding to the target receptor in tissue sections.
Protocol 4.1: In Vitro Autoradiography
-
Tissue Preparation: Use cryosectioned brain slices (e.g., from rat or human post-mortem tissue) known to have high densities of 5-HT₂ₐ receptors (e.g., cortex).
-
Incubation: Incubate the brain slices with a low nanomolar concentration of [¹¹C]MBMP.
-
Blocking Studies: For specificity assessment, co-incubate adjacent slices with an excess of a known 5-HT₂ₐ receptor antagonist (e.g., ketanserin) or the non-radioactive MBMP reference standard.
-
Washing and Imaging: After incubation, wash the slices to remove non-specifically bound radiotracer, dry them, and expose them to a phosphor imaging plate or digital autoradiography system.
-
Analysis: Quantify the radioactivity in different brain regions and compare the total binding with the non-specific binding (in the presence of the blocker) to determine the specific binding.
In Vivo PET Imaging in Small Animals
Small animal PET imaging is used to assess the brain uptake, regional distribution, and kinetics of [¹¹C]MBMP in a living organism.
Protocol 4.2: Small Animal PET Imaging
-
Animal Preparation: Anesthetize a rodent (e.g., rat or mouse) with isoflurane and place it in the PET scanner.[12][13]
-
Radiotracer Injection: Administer a bolus injection of [¹¹C]MBMP (typically 5-15 MBq) via a tail vein catheter.[12]
-
Dynamic PET Scan: Acquire dynamic PET data for 60-90 minutes post-injection.
-
Blocking Studies: To confirm in vivo specificity, perform a separate scan on a different day in the same animal, but pre-treat with a 5-HT₂ₐ receptor antagonist 30 minutes before the [¹¹C]MBMP injection.
-
Image Analysis: Reconstruct the dynamic PET images and generate time-activity curves (TACs) for various brain regions of interest (ROIs). Calculate standardized uptake values (SUVs) to quantify radiotracer uptake.[14] A significant reduction in tracer uptake in target regions after blocking confirms specific binding.
Diagram 2: In Vivo Evaluation Workflow
Caption: Workflow for in vivo PET imaging studies.
Ex Vivo Biodistribution
Ex vivo biodistribution studies provide quantitative data on the distribution of the radiotracer in various organs and tissues at a specific time point.
Protocol 4.3: Ex Vivo Biodistribution
-
Injection: Inject a known amount of [¹¹C]MBMP into a cohort of animals.
-
Euthanasia and Dissection: At various time points post-injection (e.g., 2, 15, 30, and 60 minutes), euthanize the animals and rapidly dissect major organs (brain, heart, lungs, liver, kidneys, etc.) and collect blood samples.
-
Measurement: Weigh the tissue samples and measure the radioactivity in each sample using a gamma counter.
-
Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This data is crucial for assessing brain penetration and identifying potential off-target accumulation.
Data Interpretation and Future Directions
Successful preclinical evaluation of [¹¹C]MBMP would be characterized by:
-
High specific binding in 5-HT₂ₐ receptor-rich regions in vitro.
-
Good brain penetration and a regional brain distribution consistent with the known density of 5-HT₂ₐ receptors in vivo.
-
Significant reduction of brain uptake in target regions after administration of a blocking agent.
-
Favorable kinetics with reversible binding, allowing for quantitative modeling.
-
Low uptake in peripheral organs that could interfere with brain imaging or cause unnecessary radiation dose.
If these criteria are met, [¹¹C]MBMP could proceed to first-in-human studies to validate its utility as a clinical research tool for investigating neuropsychiatric disorders.
References
-
Development and Optimization of ¹¹C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Publications. Available from: [Link]
-
Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold. PMC. Available from: [Link]
-
Development and Optimization of ¹¹C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. PubMed. Available from: [Link]
-
1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. NCBI. Available from: [Link]
-
(PDF) Novel Reversible-Binding PET Ligands for Imaging Monoacylglycerol Lipase Based on the Piperazinyl Azetidine Scaffold. ResearchGate. Available from: [Link]
-
99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5-HT7 receptors. Springer. Available from: [Link]
-
Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain. PubMed. Available from: [Link]
-
N-(2-METHOXYPHENYL)PIPERAZINE HYDROBROMIDE. Inxight Drugs. Available from: [Link]
-
Carbon-11 Labelling in PET Scans. Open Medscience. Available from: [Link]
-
Synthesis and in vivo evaluation of a new PET radioligand for studying sigma-2 receptors. PubMed. Available from: [Link]
-
1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. NCBI. Available from: [Link]
-
Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. PubMed. Available from: [Link]
-
Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron. ACS Publications. Available from: [Link]
-
New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. PMC. Available from: [Link]
-
Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. ChEMBL - EMBL-EBI. Available from: [Link]
-
Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC. Available from: [Link]
-
Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. PubMed. Available from: [Link]
-
Design, synthesis, radiolabeling, and in vivo evaluation of carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potential positron emission tomography tracer for the dopamine D(4) receptors. PubMed - NIH. Available from: [Link]
-
In Vitro and In Vivo Evaluation of N‐{2‐[4‐(3‐Cyanopyridin‐2‐yl)piperazin‐1‐yl]ethyl}‐3‐[11C]methoxybenzamide, a Positron Emission Tomography (PET) Radioligand for Dopamine D4 Receptors, in Rodents. Semantic Scholar. Available from: [Link]
-
[O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl). NCBI. Available from: [Link]
-
Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. Available from: [Link]
-
Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. Available from: [Link]
-
Receptor Mapping Using Methoxy Phenyl Piperazine Derivative: Preclinical PET Imaging. ResearchGate. Available from: [Link]
-
PET in drug biodistribution studies. TPC. Available from: [Link]
-
Synthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7. PMC. Available from: [Link]
-
Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. Available from: [Link]
-
[18F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine. NCBI. Available from: [Link]
-
4-(2´-Methoxyphenyl)-1-[2´-(N-2´´-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine. Molecular Imaging and Contrast Agent Database (MICAD) - NCBI. Available from: [Link]
-
Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. MDPI. Available from: [Link]
-
Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase. Frontiers. Available from: [Link]
-
PET/CT IMAGING IN MICE AND RATS. Rutgers Office for Research. Available from: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available from: [Link]
-
Study of [11C]CPPC as a Clinical PET Radioligand Biomarker of Microglial Activation in ALS. ClinicalTrials.gov. Available from: [Link]
-
A Protocol for Simultaneous In Vivo Imaging of Cardiac and Neuroinflammation in Dystrophin-Deficient MDX Mice Using [18F]FEPPA PET. MDPI. Available from: [Link]
-
Synthesis, radiolabeling and preclinical biodistribution of carbon-11 labeled methacetin. ResearchGate. Available from: [Link]
-
In vivo quantification of benzodiazepine receptor density and affinity in rat brain using small animal PET with a multi-injection protocol. ResearchGate. Available from: [Link]
-
Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer's Disease. MDPI. Available from: [Link]
-
Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. Available from: [Link]
-
Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Mediso Medical Imaging Systems. Available from: [Link]
-
[18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. MDPI. Available from: [Link]
-
Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. ResearchGate. Available from: [Link]
-
Joint EANM/EANO/RANO/SNMMI practice guideline/procedure standard for PET imaging of brain metastases. Springer. Available from: [Link]
Sources
- 1. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(2-METHOXYPHENYL)PIPERAZINE HYDROBROMIDE [drugs.ncats.io]
- 3. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5-HT7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(2´-Methoxyphenyl)-1-[2´-(N-2´´-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. openmedscience.com [openmedscience.com]
- 8. mdpi.com [mdpi.com]
- 9. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.rutgers.edu [research.rutgers.edu]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Note: Preclinical Formulation Strategies for 1-(2-Methoxybenzoyl)-2-methylpiperazine
Executive Summary & Molecule Profile
This guide details the formulation protocols for 1-(2-Methoxybenzoyl)-2-methylpiperazine , a lipophilic, basic piperazine amide often investigated for CNS indications (e.g., Ampakine-like modulation).[1]
The primary challenge with this molecule is its BCS Class II profile (Low Solubility, High Permeability).[1] While the benzoyl amide linkage reduces the basicity of N1, the secondary amine at N4 remains basic (predicted pKa ~8.5–9.0), offering a handle for pH-dependent solubilization.
Physicochemical Profile (Predicted)
| Property | Value / Characteristic | Implication for Formulation |
| Molecular Weight | ~234.29 g/mol | Small molecule, favorable for permeation.[1] |
| LogP | 1.8 – 2.5 (Lipophilic) | Poor aqueous solubility; requires cosolvents or surfactants.[1] |
| pKa (Basic) | ~8.8 (Piperazine N4) | Soluble in acidic media (pH < 5); precipitates at neutral pH.[1] |
| Physical State | Solid / Crystalline | Polymorphism risk; milling may be required for suspensions.[1] |
| Stability | Amide hydrolysis risk | Avoid extreme pH (>10 or <2) for prolonged storage.[1] |
Pre-Formulation Characterization (The "Go/No-Go" Step)[1]
Before animal dosing, you must validate the solubility profile. Do not rely on visual inspection alone; micro-precipitation can cause embolic events in IV studies.[1]
Protocol A: Kinetic Solubility Profiling
Objective: Determine the saturation solubility in standard preclinical vehicles.
Materials:
-
Compound: 1-(2-Methoxybenzoyl)-2-methylpiperazine (micronized).[1]
-
Vehicles: PBS (pH 7.4), 0.1N HCl, PEG 400, Propylene Glycol, 20% HP-β-CD.[1]
Procedure:
-
Weigh 5 mg of compound into 1.5 mL Eppendorf tubes.
-
Add 500 µL of respective vehicle.
-
Vortex for 1 minute; sonicate for 15 minutes at 37°C.
-
Shake for 24 hours at room temperature.
-
Centrifuge (14,000 rpm, 5 min) and analyze supernatant via HPLC-UV (254 nm).
Target Solubility Criteria:
Formulation Decision Matrix
Use the following logic flow to select the appropriate vehicle based on your study type and solubility data.
Caption: Decision tree for selecting vehicle based on route and physicochemical constraints.
Validated Formulation Protocols
Protocol B: Intravenous (IV) Solution (Cosolvent System)
Best for: PK studies, acute efficacy.[1] Composition: 5% DMSO / 40% PEG 400 / 55% Saline.[1]
Scientific Rationale:
-
DMSO: Disrupts crystal lattice, providing initial high solubility.
-
PEG 400: Increases solvent viscosity and dielectric constant to prevent precipitation upon dilution in the bloodstream.[1]
-
Order of Addition: Critical. Adding water directly to the lipophilic drug will cause irreversible crashing out.[1]
Step-by-Step:
-
Weigh the required amount of 1-(2-Methoxybenzoyl)-2-methylpiperazine.[1]
-
Add 100% of the calculated DMSO volume . Vortex until completely dissolved (clear yellow solution).[1]
-
Add 100% of the calculated PEG 400 volume . Vortex and sonicate for 5 minutes. The solution may warm up (exothermic).[1]
-
Slowly add warm (37°C) Saline (0.9% NaCl) while vortexing.
-
Note: Adding cold saline can shock the system and cause precipitation.[1]
-
-
pH Adjustment: Check pH. If > 7.0, adjust to pH 5.0–6.0 using 0.1N HCl. The basic piperazine nitrogen is more soluble in slightly acidic conditions.[1]
-
Filtration: Pass through a 0.22 µm PVDF syringe filter.[1]
Protocol C: Oral (PO) Suspension
Best for: Toxicology studies, high-dose efficacy (>30 mg/kg).[1] Composition: 0.5% Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in Water.[1]
Scientific Rationale:
-
Methylcellulose: A suspending agent that increases viscosity, preventing rapid sedimentation of drug particles.
-
Tween 80: A surfactant that wets the hydrophobic surface of the drug, ensuring uniform dispersion and preventing clumping.
Step-by-Step:
-
Vehicle Preparation:
-
Drug Dispersion:
-
Homogenization: Transfer to a vial and vortex. If particles are visible, use a probe sonicator (20% amplitude, 30 sec pulses) to break agglomerates.
Protocol D: "Gold Standard" Cyclodextrin Complexation (SBE-β-CD)
Best for: Minimizing irritation, improving stability, and ensuring 100% bioavailability.[1] Captisol® (Sulfobutyl ether beta-cyclodextrin) is preferred over HP-β-CD for nitrogen-containing drugs due to better binding constants.[1]
Caption: Workflow for preparing Sulfobutyl ether beta-cyclodextrin inclusion complexes.
Procedure:
-
Dissolve SBE-β-CD in distilled water to make a 20% w/v solution.[1]
-
Acidify solution to pH 4.0 using 0.1N Tartaric Acid (Tartrate salts often have better solubility than HCl salts for piperazines).[1]
-
Filter sterilize.[1]
-
Stability Note: This formulation is typically stable for 1 week at 4°C.[1]
Quality Control & Stability
Never dose a formulation without verifying concentration.[1] "Nominal" concentration does not equal "Actual" concentration, especially with suspensions.
HPLC Assay Parameters
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 8 minutes.
-
-
Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide bond).[1]
-
Acceptance Criteria:
-
Concentration: ±10% of target.
-
Purity: >98% (No degradation peaks >0.5%).[1]
-
References
-
FDA Inactive Ingredient Database. (2023). Approved Excipients for Parenteral and Oral Use.[1] U.S. Food and Drug Administration.[1] [Link][1]
-
Savjani, K. T., et al. (2012).[1] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. [Link][1]
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. [Link]
-
Altasciences. (2023).[1] "Considerations to Achieve Optimal Preclinical Formulation." Altasciences Application Notes. [Link]
Sources
Troubleshooting & Optimization
Technical Support Gateway: Synthesis of 1-(2-Methoxybenzoyl)-2-methylpiperazine
Welcome to the technical support center for the synthesis of 1-(2-Methoxybenzoyl)-2-methylpiperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the fundamental chemistry, enabling you to diagnose issues and rationally optimize your reaction for maximum yield and purity.
Synthesis Overview and Mechanism
The target molecule, 1-(2-Methoxybenzoyl)-2-methylpiperazine, is synthesized via a nucleophilic acyl substitution reaction. In this process, the nucleophilic secondary amine of 2-methylpiperazine attacks the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride. The reaction produces hydrogen chloride (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base, typically triethylamine (TEA), to prevent the protonation of the piperazine starting material and allow the reaction to proceed to completion.
The reaction is governed by several critical factors: the quality of the starting materials, stoichiometry, temperature control, and the exclusion of moisture.
Caption: General reaction scheme for the acylation of 2-methylpiperazine.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Problem Cluster: Consistently Low or No Yield
Q1: My reaction yield is very low, or it fails completely. I suspect my starting materials. What should I check?
A: The quality and handling of your starting materials are paramount. The two primary culprits are moisture contamination leading to the hydrolysis of the acyl chloride and the poor quality of the piperazine derivative.
-
Expertise & Experience:
-
2-Methoxybenzoyl Chloride Degradation: This is a highly reactive acyl chloride that readily hydrolyzes upon contact with atmospheric moisture to form the unreactive 2-methoxybenzoic acid.[1][2] If the container has been opened multiple times or stored improperly, the effective concentration of the acylating agent will be significantly reduced. We recommend using a fresh bottle or purifying the reagent by distillation if its quality is suspect.
-
2-Methylpiperazine Quality: 2-Methylpiperazine is a hygroscopic solid.[3] Absorbed water can be a hidden source of moisture that initiates the hydrolysis of the acyl chloride. Ensure it is a dry, free-flowing powder. If it appears clumpy or wet, it should be dried under vacuum before use.
-
Solvent Purity: Always use an anhydrous grade of solvent (e.g., dichloromethane, DCM). Even "dry" solvents can accumulate water if not stored over molecular sieves.
-
Q2: I'm adding the 2-methoxybenzoyl chloride to the reaction mixture, and the solution immediately turns cloudy and warms up significantly, but my final yield is poor. What's happening?
A: This points to an uncontrolled, exothermic reaction, likely caused by suboptimal temperature control and reaction rate. This can lead to the formation of side products.
-
Expertise & Experience:
-
Temperature Control: The acylation reaction is exothermic. Adding the acyl chloride too quickly or at too high a starting temperature can cause localized heating. This accelerates side reactions, including potential di-acylation or other decomposition pathways.
-
Causality: The standard protocol involves cooling the solution of 2-methylpiperazine and triethylamine to 0 °C in an ice bath before the slow, dropwise addition of the 2-methoxybenzoyl chloride. This ensures that the heat generated is effectively dissipated, keeping the reaction under control and maximizing the formation of the desired mono-acylated product. After the addition is complete, the reaction is typically allowed to warm to room temperature to ensure it proceeds to completion.
-
Q3: My crude product analysis shows a significant amount of a higher molecular weight species, which I believe is a di-acylated byproduct. How can I prevent this?
A: The formation of 1,4-bis(2-methoxybenzoyl)-2-methylpiperazine is a common side reaction when both nitrogen atoms of the piperazine ring are acylated.[4] This issue is almost always rooted in incorrect stoichiometry.
-
Expertise & Experience:
-
Stoichiometric Control: To favor mono-acylation, you should use a slight molar excess of 2-methylpiperazine relative to the 2-methoxybenzoyl chloride. A common starting point is 1.1 to 1.2 equivalents of the piperazine. This ensures that the acyl chloride is the limiting reagent and is more likely to react with a previously unreacted piperazine molecule rather than the already acylated product.
-
Reverse Addition: In some cases, slowly adding the piperazine and base solution to the acyl chloride solution (reverse addition) can help, but this is often less practical. The most reliable method is to control the stoichiometry with the piperazine in excess.
-
Problem Cluster: Incomplete Reactions & Impurities
Q4: My TLC analysis shows a significant amount of unreacted 2-methylpiperazine even after a prolonged reaction time. What is the likely cause?
A: This classic symptom suggests that the 2-methylpiperazine has been deactivated, which almost always means it has been protonated by the HCl byproduct. This indicates an issue with your base.
-
Expertise & Experience:
-
Base Stoichiometry and Function: The reaction generates one equivalent of HCl for every equivalent of product formed. Triethylamine (TEA) acts as an "HCl scavenger." You must use at least one equivalent of TEA to neutralize this acid. A slight excess (e.g., 1.1-1.2 equivalents) is recommended to account for any impurities.
-
Causality: If the HCl is not neutralized, it will react with the basic nitrogen of a 2-methylpiperazine molecule to form a piperazinium salt. This protonated amine is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction. Ensure your TEA is pure and added in the correct amount.
-
Q5: My crude product is contaminated with a significant amount of 2-methoxybenzoic acid. How do I remove it, and how do I prevent its formation?
A: The presence of 2-methoxybenzoic acid is a direct result of the hydrolysis of 2-methoxybenzoyl chloride.[2] Its formation consumes your acylating agent, directly reducing your theoretical yield.
-
Expertise & Experience:
-
Prevention: As detailed in Q1, this is a moisture-related issue. The only way to prevent it is through the rigorous exclusion of water from all reagents and glassware. Ensure your glassware is oven-dried, your solvent is anhydrous, and your starting materials are pure and dry.
-
Removal: Fortunately, 2-methoxybenzoic acid is easily removed during the workup. Being an acid, it can be extracted from the organic layer with a basic aqueous wash. A wash with a dilute sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution will deprotonate the carboxylic acid, making it a water-soluble carboxylate salt that will partition into the aqueous layer, leaving your desired product in the organic phase.
-
Frequently Asked Questions (FAQs)
Q1: The two nitrogens in 2-methylpiperazine are not equivalent. Which one is acylated, and what is the expected regioselectivity?
A: Acylation is expected to occur preferentially at the N1 position, which is the nitrogen atom further away from the C2-methyl group. The methyl group provides steric hindrance, making the adjacent N4 nitrogen less accessible to the bulky 2-methoxybenzoyl chloride electrophile. While minor amounts of the other regioisomer may be formed, the primary product will be 1-(2-Methoxybenzoyl)-2-methylpiperazine.
Q2: How can I monitor the reaction's progress effectively?
A: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring this reaction.[5] Use a suitable solvent system (e.g., ethyl acetate/hexanes or DCM/methanol) to achieve good separation between the starting material (2-methylpiperazine), the product, and any major byproducts. The reaction is considered complete when the spot corresponding to the limiting reagent (2-methoxybenzoyl chloride, though it's often too reactive to be seen) has been completely consumed.
Q3: What is a realistic target yield for this synthesis?
A: With proper optimization and careful technique, yields for similar piperazine acylation reactions can be quite high.[6] A well-executed synthesis of this molecule should realistically target a yield of 80-95% after purification. If your yields are consistently below 70%, it indicates a systematic issue that should be addressed using the troubleshooting guide.
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity.
Materials:
-
2-Methylpiperazine (1.1 eq)
-
2-Methoxybenzoyl chloride (1.0 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Under a nitrogen or argon atmosphere, add 2-methylpiperazine (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Dissolution: Add anhydrous DCM to the flask to achieve a starting material concentration of approximately 0.2-0.5 M. Stir until all the solid has dissolved.
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve 2-methoxybenzoyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the 2-methoxybenzoyl chloride.
-
Quenching & Workup: Cool the mixture back to 0 °C and slowly add water to quench any unreacted acyl chloride. Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove acidic impurities and triethylamine hydrochloride).
-
Wash with water.
-
Wash with brine (to aid in the separation of layers).
-
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure 1-(2-Methoxybenzoyl)-2-methylpiperazine.
Data & Visualization
Table 1: Key Reaction Parameters & Stoichiometry
| Component | Molar Eq. | MW ( g/mol ) | Notes |
| 2-Methoxybenzoyl chloride | 1.0 | 170.59 | The limiting reagent. Must be pure and handled under inert conditions. |
| 2-Methylpiperazine | 1.1 - 1.2 | 100.16[7] | Use a slight excess to prevent di-acylation. Must be anhydrous. |
| Triethylamine (TEA) | 1.2 | 101.19 | HCl scavenger. Must be dry and used in excess of the limiting reagent. |
| Anhydrous Dichloromethane (DCM) | - | 84.93 | Solvent. Must be of anhydrous grade. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Moussa, I. A. et al. (2011). Synthesis and in vivo evaluation of [18F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine, a novel sigma1 receptor PET imaging agent. Bioorganic & Medicinal Chemistry Letters, 21(22), 6820–3. [Link]
-
National Center for Biotechnology Information. (2012). 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. PubChem. [Link]
-
Klusak, V. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2199. [Link]
-
Reddit. (2022). Which benzoyl chloride undergoes hydrolysis faster in water? r/AdvancedOrganic. [Link]
-
Shree Sulphurics. (n.d.). 2-Methoxy Benzoyl Chloride | 21615-34-9 | C8H7ClO2. Shree Sulphurics. [Link]
-
Wang, B. et al. (2023). Synthesis of 1,4-Diacyl-2-Methylpiperazine Derivatives. Hans Publishers Inc. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methylpiperazine. PubChem. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. 2-Methoxybenzoyl chloride | 21615-34-9 | Benchchem [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 1-(2-Methoxybenzoyl)-2-methylpiperazine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-(2-Methoxybenzoyl)-2-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges while working with this compound. Our goal is to provide you with a comprehensive, scientifically-grounded resource that combines theoretical understanding with practical, actionable troubleshooting protocols.
Section 1: Understanding the Molecule - Physicochemical Profile
Q1: What are the key physicochemical properties of 1-(2-Methoxybenzoyl)-2-methylpiperazine that influence its solubility?
A1: Understanding the inherent properties of a molecule is the first step in troubleshooting its solubility. 1-(2-Methoxybenzoyl)-2-methylpiperazine is a multi-functional compound, and its structure dictates its behavior in different solvent systems. The key features are a basic piperazine ring, a bulky, lipophilic methoxybenzoyl group, and a tertiary amide bond.
The piperazine moiety contains two nitrogen atoms, making the molecule a weak base. This is the most critical feature to exploit for solubility enhancement, as these nitrogens can be protonated to form more soluble salts. Conversely, the aromatic ring and methoxy group contribute to the molecule's hydrophobicity, which is the primary cause of its low aqueous solubility.
Below is a table summarizing the estimated and known physicochemical properties.
| Property | Value (Estimated/Known) | Implication for Solubility |
| Molecular Formula | C₁₃H₁₈N₂O₂ | - |
| Molecular Weight | 234.30 g/mol | Moderate molecular size. |
| Appearance | Pale yellow to colorless liquid or crystalline solid.[1] | Physical state can impact dissolution rate. |
| pKa (Predicted) | ~7.5 (for the N4 nitrogen) | As a weak base, solubility will be highly dependent on pH. It will be more soluble in acidic conditions (pH < pKa) where it can form a protonated, charged salt.[2] |
| LogP (Predicted) | ~1.5 - 2.5 | Indicates a lipophilic character, suggesting poor intrinsic aqueous solubility but good solubility in organic solvents.[3] |
| Hydrogen Bond Donors | 1 (the N-H on piperazine) | Limited hydrogen bonding capacity with water. |
| Hydrogen Bond Acceptors | 3 (two oxygens, one nitrogen) | Can accept hydrogen bonds from protic solvents. |
Section 2: Fundamental Troubleshooting - Initial Steps
Q2: I'm seeing precipitation when I dilute my DMSO stock of 1-(2-Methoxybenzoyl)-2-methylpiperazine into an aqueous buffer. What should I do first?
A2: This is a classic and frequent issue known as "crashing out," which occurs when a compound that is highly soluble in a concentrated organic stock (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. The key is to manage the transition from an organic to an aqueous environment carefully.
Initial Troubleshooting Steps:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1% and certainly no more than 5%, as higher concentrations can affect biological experiments.[4]
-
Decrease the Stock Concentration: If possible, prepare a less concentrated DMSO stock solution. This reduces the magnitude of the concentration gradient upon dilution.
-
Perform a Stepwise Dilution: Instead of a single, large dilution, perform one or more intermediate dilutions in a mixture of your aqueous buffer and an organic co-solvent. This allows for a more gradual solvent exchange.[4]
-
Increase Temperature (with caution): Gently warming the aqueous buffer before adding the compound stock can sometimes help, but you must verify that the compound is stable at the elevated temperature and that temperature will not affect your experiment.
Q3: What are the best common laboratory solvents for this compound?
A3: Given its structural features, 1-(2-Methoxybenzoyl)-2-methylpiperazine is expected to be soluble in a range of polar aprotic and polar protic organic solvents.
| Solvent | Solubility Profile | Common Use |
| Dimethyl Sulfoxide (DMSO) | High | Primary stock solution preparation.[5] |
| Ethanol, Methanol | Good | Co-solvent systems, intermediate dilutions.[1][6] |
| Chloroform | Good | Extraction and separation processes.[1][6] |
| Water | Poor to Slight[1] | The target for solubility enhancement. |
| Acetone, Ether, Hexane | Insoluble to Very Slightly Soluble[6] | Typically used for precipitation or washing. |
Section 3: Systematic Solubility Enhancement Strategies
Q4: How can I systematically improve the aqueous solubility of 1-(2-Methoxybenzoyl)-2-methylpiperazine for my experiments?
A4: A systematic approach saves time and resources. We recommend a tiered strategy, starting with the simplest and most common techniques before moving to more complex formulation approaches. The following workflow illustrates a logical progression for identifying a suitable solubilization strategy.
Caption: Workflow for selecting a solubility enhancement strategy.
Section 4: Detailed Protocols & In-Depth FAQs
Strategy 1: pH Modification (Salt Formation)
Q5: The compound has basic nitrogens. Can I use pH adjustment to increase its solubility?
A5: Absolutely. This should be your primary strategy. As a weak base, 1-(2-Methoxybenzoyl)-2-methylpiperazine will become protonated and form a more soluble salt in acidic conditions.[7][8] The goal is to lower the pH of your aqueous medium to at least 1-2 units below the compound's pKa (~7.5).
This experiment will determine the solubility of your compound across a range of pH values.
-
Prepare Buffers: Create a series of buffers (e.g., citrate, phosphate, acetate) at various pH points from 2 to 8.
-
Add Excess Compound: Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.
-
Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Quantify: Carefully remove an aliquot of the supernatant and dilute it in a suitable mobile phase. Quantify the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.
-
Plot Data: Plot solubility (mg/mL or µM) versus pH to visualize the pH-solubility profile.
Strategy 2: Co-solvent Systems
Q6: Which co-solvents are most effective and how do I determine the optimal concentration?
A6: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[5][9] For your compound, common and effective co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs), such as PEG 400.[10]
-
Prepare Co-solvent Mixtures: Prepare several aqueous solutions containing increasing percentages (e.g., 5%, 10%, 20%, 30% v/v) of your chosen co-solvent (e.g., ethanol).
-
Determine Solubility: Using the saturation shake-flask method described above (Steps 2-5 in the pH-Solubility protocol), determine the solubility of your compound in each co-solvent mixture.
-
Analyze Results: Plot solubility versus co-solvent percentage. Select the lowest concentration of co-solvent that provides the required solubility for your experiment, while being compatible with your biological system.
Strategy 3: Complexation with Cyclodextrins
Q7: When should I consider using cyclodextrins, and which type should I choose?
A7: Consider cyclodextrins when pH modification is not feasible (e.g., due to compound instability or experimental constraints) or when co-solvents are not effective enough. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate hydrophobic molecules like yours, forming an "inclusion complex" that has significantly greater aqueous solubility.[][13][14]
For a molecule of this size, β-cyclodextrin and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) , are excellent starting points.[][15][16]
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 50, 100 mM).
-
Add Excess Compound: Add an excess amount of solid 1-(2-Methoxybenzoyl)-2-methylpiperazine to each solution.
-
Equilibrate and Quantify: Follow the same equilibration and quantification steps (3-5) as in the pH-solubility protocol.
-
Plot and Analyze: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase in solubility indicates the formation of a soluble complex.
Section 5: Troubleshooting Summary & FAQs
| Issue Encountered | Probable Cause | Recommended Solution(s) |
| Precipitation upon dilution in buffer | Compound "crashing out" from organic stock. | Lower stock concentration; use stepwise dilution; ensure final organic solvent is <1%.[4] |
| Inconsistent results between experiments | Solution is not at equilibrium; stock solution precipitated during storage. | Ensure equilibration time is sufficient (24-48h); prepare fresh stock solutions before use. |
| Low solubility despite acidic pH | Buffer capacity is insufficient; salt form has limited solubility. | Use a buffer with a higher buffering capacity; try a different acid for salt formation (e.g., HCl vs. citrate); combine pH adjustment with a co-solvent. |
| Compound is unstable at low pH | Acid-catalyzed hydrolysis or degradation. | Avoid low pH. Prioritize co-solvents or cyclodextrin complexation. |
| Co-solvent affects my biological assay | Organic solvent is interfering with cells, enzymes, etc. | Use the lowest effective concentration of co-solvent; screen for a more benign co-solvent (e.g., PEG 400 vs. ethanol); switch to the cyclodextrin method. |
References
- Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs - ManTech Public
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online.
- An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - ResearchG
- A Technical Guide to the Physicochemical Properties of Piperazine Salts - Benchchem.
- 1-(2-METHOXYPHENYL)PIPERAZINE - SWGDrug.
- 1-(2-Methoxyphenyl)Piperazine MSDS/SDS | Supplier & Distributor.
- Solubilizer Excipients - Protheragen.
- Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds - Benchchem.
- An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflamm
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Development of a New Salt of Piperine with Toluene Sulfonic Acid and Its Anti-Inflamm
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
- A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability - PMC.
- Cas no 94747-49-6 (1-(4-Methoxybenzoyl)-piperazine).
- Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applic
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
- Co-solvents | Biochemical Assay Reagents - MedchemExpress.com.
- Solubilization Using CoSolvent Approach | 12 | W
- The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Perme
Sources
- 1. 1-(2-Methoxyphenyl)Piperazine MSDS/SDS | Supplier & Distributor [chemheterocycles.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.chem960.com [m.chem960.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. swgdrug.org [swgdrug.org]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Solubilizer Excipients - Protheragen [protheragen.ai]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. ijmsdr.org [ijmsdr.org]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
resolving analytical challenges in 1-(2-Methoxybenzoyl)-2-methylpiperazine detection
[1]
Status: Operational | Tier: Advanced Application Support Subject: Troubleshooting Analytical Methodologies (LC-MS/MS, GC-MS, Chiral Separation)
Welcome to the technical support hub. This guide addresses the specific physicochemical behaviors of 1-(2-Methoxybenzoyl)-2-methylpiperazine (hereafter referred to as 2-OMe-Bz-2MP ) that cause analytical failures. Unlike simple piperazines, this molecule combines a rotameric amide bond, a basic secondary amine, and a chiral center, creating a "perfect storm" for chromatographic anomalies.
Quick Reference: Physicochemical Profile
| Parameter | Value / Characteristic | Impact on Analysis |
| Basic Center | Piperazine | Severe peak tailing on silica columns; requires high pH or ion-pairing.[1] |
| Amide Bond | Benzoyl-Piperazine linkage | Rotamerism: Restricted rotation causes peak splitting/broadening at room temp.[1] |
| Chirality | C2-Methyl group | Enantiomers require chiral selection; cannot be separated on C18.[1] |
| Isomerism | Ortho-methoxy vs. Para/Meta | Mass spectra are nearly identical; requires specific fragmentation or RT differentiation.[1] |
Troubleshooting Guide (Q&A Format)
Q1: Why does my HPLC peak appear as a split doublet or a broad, distorted hump even with a new column?
Diagnosis: This is likely Amide Rotamerism , not column failure.
The Mechanism: The bond between the carbonyl carbon and the piperazine nitrogen (
The Solution: Thermal Coalescence You must increase the column temperature to speed up the interconversion rate until it is faster than the chromatographic separation time.
-
Protocol:
-
Set column oven to 50°C - 60°C .
-
If using a silica-based column, ensure your mobile phase pH is within the column's thermal stability limits (usually pH < 8 at high temp, unless using hybrid particles like BEH).
-
Result: The split peaks will coalesce into a single, sharp peak.
-
Critical Note: If heating is impossible, you can attempt to separate the rotamers completely by running at 4°C , but this is rarely practical for QC.
Q2: I am seeing severe peak tailing on C18. Acidic modifiers (Formic Acid) aren't helping. Why?
Diagnosis: Secondary Amine Interaction (
The Solution: High pH Strategy (The "Switch") Switching to a high pH mobile phase keeps the amine deprotonated (neutral), eliminating silanol interactions and drastically improving peak shape and retention.
-
Recommended Mobile Phase:
-
A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).
-
B: Acetonitrile (100%).
-
-
Column Requirement: Must use a high-pH stable column (e.g., Waters XBridge, Agilent Poroshell HPH, or Phenomenex Gemini).[1]
Visualizing the Workflow:
Figure 1: Decision tree for optimizing peak shape based on mobile phase pH.
Q3: How do I distinguish 2-OMe-Bz-2MP from its structural isomers (3-methoxy or 4-methoxy) using Mass Spectrometry?
Diagnosis: Isobaric Interference.
The Mechanism: All three isomers have the same precursor ion (
The Solution: The "Ortho Effect" Transition In 2-methoxybenzoyl derivatives, the methoxy oxygen can interact with the amide hydrogen or the piperazine ring during collision-induced dissociation (CID).[1]
-
Target Transition: Look for the characteristic loss of the methoxy radical (-31 Da) or the methanol neutral loss (-32 Da) which is significantly more abundant in the ortho isomer due to proximity to the carbonyl/amide center compared to para.[1]
-
GC-MS Specific: In Electron Impact (EI), the ortho isomer often shows a distinctive ion related to the benzofuran-type cation formation (cyclization after losing the piperazine moiety).[1]
Differentiation Table:
| Isomer | Key MS/MS Feature (ESI+) | GC-IRD (Infrared) Distinction |
| 2-Methoxy (Ortho) | High abundance of | C=O stretch shift due to H-bonding. |
| 4-Methoxy (Para) | Dominant acylium ion (Methoxybenzoyl cation, m/z 135).[1] | Distinct fingerprint region ( |
Q4: I need to separate the enantiomers (R/S) of the 2-methylpiperazine moiety. Which column works?
Diagnosis: Chiral recognition failure on achiral phases. The Solution: Polysaccharide-based stationary phases.[1] The 2-methyl group creates steric bulk that interacts differentially with amylose/cellulose tris-carbamates.[1]
-
Recommended Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-3 or equivalent).[1]
-
Mode: Normal Phase (Hexane/IPA/DEA) provides the highest selectivity (
).-
Additive: You must add 0.1% Diethylamine (DEA) to suppress the basic nitrogen interaction, or peaks will streak.
-
-
Reverse Phase Option: Chiralpak IC-3 (Cellulose based) is often robust for polar amides.[1]
Validated Experimental Protocol: LC-MS/MS Quantitation
This protocol is designed to overcome the "tailing" and "rotamer" issues simultaneously.
1. Sample Preparation (Solid Phase Extraction)
-
Matrix: Plasma or Reaction Mixture.
-
Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C).[1] Why? The basic N4 nitrogen binds to the sulfonic acid groups, allowing rigorous washing of the neutral benzoyl impurities.
-
Wash: 2% Formic Acid in Water (removes neutrals/acids).
-
Elution: 5% Ammonium Hydroxide in Methanol (releases the basic analyte).
2. LC Conditions
-
Column: Waters XBridge Peptide BEH C18 (130Å, 2.5 µm, 2.1 x 100 mm).
-
Temperature: 60°C (Critical for rotamer coalescence).
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0.
-
Mobile Phase B: Acetonitrile.[2]
3. Gradient Table
| Time (min) | %B | Curve | Action |
| 0.0 | 5 | Initial | Load |
| 1.0 | 5 | 6 | Hold |
| 6.0 | 95 | 6 | Elute Analyte |
| 7.5 | 95 | 6 | Wash |
| 7.6 | 5 | 1 | Re-equilibrate |
| 10.0 | 5 | 6 | End |
4. MS/MS Transitions (ESI Positive)
| Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| 235.1 | 135.0 (Methoxybenzoyl) | 30 | 22 | Quantifier |
| 235.1 | 150.1 (Ring cleavage) | 30 | 18 | Qualifier |
| 235.1 | 203.1 (Loss of | 30 | 28 | Specificity |
Mechanism of Fragmentation (Visualized)
The following diagram illustrates the fragmentation logic used to confirm the structure, specifically the cleavage of the amide bond which is the primary failure point in non-specific methods.
Figure 2: ESI+ Fragmentation pathway highlighting the specific ions for confirmation.[1]
References
-
Abdel-Hay, K. M., DeRuiter, J., & Clark, C. R. (2012).[3] Differentiation of methoxybenzoylpiperazines (OMeBzPs) and methylenedioxybenzylpiperazines (MDBPs) by GC-IRD and GC-MS.[1][3] Drug Testing and Analysis, 4(6), 430–440.[3]
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Scientific and Technical Publications.
-
Meyer, M. R., et al. (2010). Beta-keto-piperazines: New designer drugs.[1] Analytical and Bioanalytical Chemistry, 397, 1225–1233. (Provides context on keto-piperazine fragmentation patterns).
-
Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America, 20(6). (Authoritative guide on temperature effects for rotamer separation).
Validation & Comparative
A Comparative Analysis of 1-(2-Methoxybenzoyl)-2-methylpiperazine and Structurally Related Neuromodulators
Introduction
In the landscape of medicinal chemistry and neuropharmacology, the piperazine scaffold stands as a privileged structure, forming the core of numerous agents targeting the central nervous system (CNS).[1] Its derivatives have been successfully developed as antipsychotic, antidepressant, and anxiolytic drugs, primarily through their interaction with dopaminergic and serotonergic neurotransmitter systems.[2] This guide provides an in-depth comparative analysis of 1-(2-Methoxybenzoyl)-2-methylpiperazine, a specific but less-characterized derivative, with its core structural analogs. By dissecting the structure-activity relationships (SAR) and leveraging experimental data from closely related compounds, we aim to provide researchers, scientists, and drug development professionals with a predictive and practical framework for understanding its potential pharmacological profile.
While direct experimental data for 1-(2-Methoxybenzoyl)-2-methylpiperazine is limited in public literature, its activity can be inferred by systematically comparing it to three key analogs:
-
1-(2-Methoxyphenyl)piperazine: To elucidate the contribution of the 2-methoxyphenyl moiety.
-
1-Benzoylpiperazine: To understand the influence of the core benzoylpiperazine structure, absent the methoxy and methyl groups.
-
1-Benzoyl-4-methylpiperazine (a close analog to the 2-methyl variant): To assess the impact of alkyl substitution on the piperazine ring.
This guide will delve into the synthetic chemistry, receptor binding affinity, and functional activity of these compounds, supported by detailed experimental protocols and visual diagrams to illuminate the underlying scientific principles.
Structure-Activity Relationship (SAR) Analysis: A Predictive Framework
The pharmacological activity of piperazine derivatives is exquisitely sensitive to substitutions on both the aryl ring and the piperazine nucleus.[1] A minor structural modification can dramatically alter receptor affinity and selectivity.
-
The Aryl Moiety: The nature and position of substituents on the phenyl ring are critical. A 2-methoxy group, as seen in 1-(2-methoxyphenyl)piperazine, is a well-established feature in many high-affinity 5-HT1A receptor ligands.[3] This is attributed to favorable interactions within the receptor's binding pocket.
-
The Acyl Linker: The benzoyl group in 1-benzoylpiperazine introduces a carbonyl moiety that can act as a hydrogen bond acceptor, potentially altering binding kinetics and receptor interaction compared to a direct aryl-piperazine linkage.
-
Piperazine Substitution: The introduction of a methyl group at the 2-position of the piperazine ring, as in our title compound, introduces a chiral center and steric bulk. This can influence the compound's conformational flexibility and how it fits into the receptor binding site, potentially enhancing selectivity for certain receptor subtypes.
Based on these principles, it is hypothesized that 1-(2-Methoxybenzoyl)-2-methylpiperazine will exhibit significant affinity for serotonin receptors, particularly the 5-HT1A subtype, and may also interact with dopamine D2 receptors, a common target for arylpiperazines.
Synthesis of 1-(2-Methoxybenzoyl)-2-methylpiperazine and Analogs
The synthesis of these compounds typically involves standard acylation or arylation reactions. Understanding these pathways is crucial for producing high-purity compounds for biological evaluation.
Proposed Synthesis of 1-(2-Methoxybenzoyl)-2-methylpiperazine
A plausible and efficient method for synthesizing the title compound is via the N-acylation of 2-methylpiperazine with 2-methoxybenzoyl chloride. This reaction follows a nucleophilic acyl substitution mechanism.
Caption: Proposed synthetic workflow for 1-(2-Methoxybenzoyl)-2-methylpiperazine.
Experimental Protocol: Acylation of 2-Methylpiperazine
-
Reaction Setup: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve 2-methylpiperazine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath to manage the exothermic nature of the reaction and minimize side-product formation.
-
Addition of Acylating Agent: Add 2-methoxybenzoyl chloride (1.0 equivalent), dissolved in a small volume of anhydrous DCM, dropwise to the stirred piperazine solution over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1-(2-Methoxybenzoyl)-2-methylpiperazine.
This general protocol can be adapted for the synthesis of 1-benzoylpiperazine by substituting 2-methylpiperazine with piperazine and 2-methoxybenzoyl chloride with benzoyl chloride.[4]
Comparative Pharmacological Profile
To build a comparative profile, we will focus on the primary CNS targets for this class of compounds: serotonin (5-HT) and dopamine (D) receptors. The key parameters for comparison are binding affinity (Ki) and functional activity (agonist/antagonist effects).
Quantitative Data Summary: Receptor Binding Affinities
The following table summarizes known receptor binding affinities (Ki values in nM) for the comparator compounds. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | D2 (Ki, nM) | α1-adrenergic (Ki, nM) | Reference(s) |
| 1-(2-Methoxyphenyl)piperazine | 1.2 - 21.3 | >100 | ~300 | 0.8 - 160 | [2][5][6] |
| 1-Benzoylpiperazine | >10,000 | 2,800 | >10,000 | 1,800 | [7] |
| Aripiprazole (Reference Drug) | ~1.7 | ~3.4 | ~0.34 | ~57 | [8] |
Data for 1-Benzoylpiperazine is inferred from its close analog, 1-Benzylpiperazine, due to limited direct data.
From this data, we can draw several key insights:
-
The 2-methoxyphenyl moiety is a potent driver of high affinity for the 5-HT1A receptor , as demonstrated by the nanomolar Ki values for 1-(2-methoxyphenyl)piperazine.[5]
-
The unsubstituted benzoylpiperazine core appears to have low affinity for these primary CNS receptors.[7]
-
1-(2-Methoxyphenyl)piperazine also shows significant affinity for α1-adrenergic receptors , a common characteristic of this chemical class that can contribute to side effects like orthostatic hypotension.[6]
Based on this, 1-(2-Methoxybenzoyl)-2-methylpiperazine is predicted to be a high-affinity ligand at the 5-HT1A receptor. The addition of the benzoyl group and the 2-methyl substitution may modulate its affinity and selectivity against 5-HT2A, D2, and adrenergic receptors.
Experimental Methodologies for Pharmacological Characterization
To experimentally validate these predictions, a series of in vitro assays are essential. These protocols represent the gold standard for characterizing novel compounds at G-protein coupled receptors (GPCRs).
Protocol 1: Radioligand Binding Assay
This assay directly measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, or D2).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which trap the membranes and bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding), from which the Ki (binding affinity) can be calculated.
Protocol 2: Functional Assays - Measuring Cellular Responses
Functional assays determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist. The choice of assay depends on the G-protein the receptor couples to.
A. cAMP Inhibition Assay (for Gαi-coupled Receptors like 5-HT1A and D2)
Activation of Gαi-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Caption: Signaling pathway for a Gαi-coupled receptor functional assay.
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the target receptor (e.g., D2) in a 96-well plate and grow to near confluency.[9]
-
Pre-treatment: Stimulate the basal activity of adenylyl cyclase with a compound like forskolin.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).[10][11]
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).
B. Calcium Flux Assay (for Gαq-coupled Receptors like 5-HT2A)
Activation of Gαq-coupled receptors activates phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i).[12]
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the 5-HT2A receptor in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1) that will increase in fluorescence upon binding to calcium.[13][14]
-
Compound Addition: Use an automated liquid handler (e.g., within a FLIPR or similar instrument) to add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: Immediately and continuously measure the fluorescence intensity over time to capture the transient calcium flux.
-
Data Analysis: Plot the peak fluorescence response against the log concentration of the test compound to determine the EC50 for agonists. For antagonists, pre-incubate with the test compound before adding a known agonist.
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and evaluating 1-(2-Methoxybenzoyl)-2-methylpiperazine. Through a detailed analysis of its structural components and comparison with well-characterized analogs, we can confidently predict its pharmacological profile.
Key Predictions:
-
Primary Target: 1-(2-Methoxybenzoyl)-2-methylpiperazine is likely a high-affinity ligand for the 5-HT1A receptor , potentially acting as an agonist or partial agonist.
-
Secondary Targets: It may exhibit lower affinity for 5-HT2A, D2, and α1-adrenergic receptors. The specific substitutions (benzoyl and 2-methyl) are expected to modulate this selectivity profile compared to 1-(2-methoxyphenyl)piperazine.
The provided experimental protocols offer a clear roadmap for the empirical validation of these predictions. By systematically conducting radioligand binding and functional assays, researchers can precisely determine the affinity, potency, and efficacy of this compound. This structured approach, grounded in established principles of medicinal chemistry and pharmacology, is essential for the rational design and development of novel CNS therapeutics based on the versatile piperazine scaffold.
References
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. BenchChem Technical Guides.
-
BenchChem. (2025). Synthesis of 1-Benzoylpiperazine for Research Applications: A Detailed Guide. BenchChem Technical Guides.
-
BenchChem. (2025). 1-Benzoylpiperazine. BenchChem Product Page.
-
Mokrosz, M. J., et al. (1991). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 34(8), 2633-8.
-
Grivas, K., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(5), 1715.
-
Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Sittampalam, G. S., et al. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
-
Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed.
-
BenchChem. (2025). Application Notes and Protocols: Serotonin 1A Receptor Functional Assays Featuring Elopiprazole. BenchChem Technical Support.
-
Stark, H., et al. (2010). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry, 18(21), 7598-7607.
-
Partyka, A., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules, 28(3), 1361.
-
University of Pennsylvania. (n.d.). Calcium Flux Protocol. Flow Cytometry and Cell Sorting Core.
-
Fossa, P., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Combinatorial Science, 17(8), 467-476.
-
López-Rodríguez, M. L., et al. (2021). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1649-1665.
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved February 15, 2026, from [Link]
-
GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line.
-
Innoprot. (n.d.). cAMP NOMAD D2 Dopamine Receptor Cell Line. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved February 15, 2026, from [Link]
-
Agilent. (n.d.). Calcium Flux Assays. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). cAMP production in CHO-D2 cells.
-
Obniska, J., et al. (2021). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic Chemistry, 115, 105221.
-
Simmler, L. D., et al. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 5(6), 2135-2144.
-
Career Henan Chemical Co. (2025). 2-Methylpiperazine. Retrieved February 15, 2026, from [Link]
-
University College London. (n.d.). Calcium Flux on LSRII. Flow Cytometry Core Facility.
-
Caliendo, G., et al. (2000). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 10(5), 449-452.
-
Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
-
University of Utah. (2023). Intracellular Calcium Flux. Flow Cytometry Core Facility.
-
Cilibrizzi, A., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6598.
-
Obniska, J., et al. (2006). Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione). Pharmacological Reports, 58(1), 107-14.
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations.
-
Google Patents. (2005). CN1634901A - Process for preparing N-benzyl piperazine.
-
BenchChem. (2025). N'-Benzoyl-2-methylbenzohydrazide: A Technical Guide to its Synthesis, History, and Biological Potential. BenchChem Technical Guides.
-
Grivas, K., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(5), 1715.
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. 2-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bu.edu [bu.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
cross-validation of analytical methods for 1-(2-Methoxybenzoyl)-2-methylpiperazine
The following guide provides a comprehensive cross-validation framework for the analytical characterization of 1-(2-Methoxybenzoyl)-2-methylpiperazine (hereafter referred to as MBMP ). This guide is designed for analytical scientists and process chemists requiring robust methods for this specific pharmaceutical intermediate.
Executive Summary & Compound Profile
1-(2-Methoxybenzoyl)-2-methylpiperazine (MBMP) is a critical piperazine amide intermediate, often utilized in the synthesis of CNS-active agents (e.g., dopamine or serotonin modulators) and kinase inhibitors. Its analysis presents specific challenges:
-
Regioisomerism: Distinguishing the N1-acylated product (target) from the N4-acylated byproduct formed during the reaction of 2-methoxybenzoyl chloride with 2-methylpiperazine.
-
Polarity: The basic secondary amine (N4) creates peak tailing issues in standard reverse-phase HPLC.
-
UV Response: The 2-methoxybenzoyl moiety provides a distinct but moderate chromophore.
This guide cross-validates two orthogonal methodologies: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) for routine Quality Control (QC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace impurity profiling and genotoxic risk assessment.
Physicochemical Profile
| Property | Value (Predicted/Experimental) | Analytical Implication |
| Formula | C₁₃H₁₈N₂O₂ | Monoisotopic Mass: 234.14 Da |
| pKa (Base) | ~8.9 (Piperazine N4) | Requires buffered mobile phase (pH > 9 or < 3). |
| LogP | ~1.2 | Moderate lipophilicity; suitable for C18 retention. |
| UV Max | 210 nm, 280 nm | Dual-wavelength monitoring recommended. |
Method A: HPLC-PDA (The QC Workhorse)
Objective: High-throughput assay and purity determination (>98% range).
Mechanistic Rationale
To mitigate the interaction between the basic N4-amine and residual silanols on the column stationary phase (which causes tailing), we employ a chaotropic additive (TFA) or a high-pH buffer . For this validation, the acidic condition is preferred for column longevity and compatibility with standard QC workflows.
Operational Protocol
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0–2 min: 5% B (Isocratic hold for polar salts)
-
2–15 min: 5% → 60% B (Linear ramp)
-
15–20 min: 60% → 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 280 nm (Specific for benzoyl), 210 nm (General).
-
Column Temp: 40°C.
Critical Control Point: The separation of the N1-isomer (MBMP) from the N4-isomer is the system suitability criterion. The N1-isomer, being more sterically hindered, typically elutes slightly earlier than the N4-isomer on a C18 column due to conformational shielding of the hydrophobic core.
Method B: LC-MS/MS (The Sensitivity Standard)
Objective: Trace quantification of MBMP (e.g., cleaning validation) and identification of potential genotoxic impurities (PGIs).
Mechanistic Rationale
Electrospray Ionization (ESI) in positive mode is highly efficient for MBMP due to the easily protonated secondary amine. Multiple Reaction Monitoring (MRM) ensures specificity against complex matrices (e.g., reaction mixtures).
Operational Protocol
-
System: Triple Quadrupole MS (e.g., Sciex 4500 or Waters Xevo TQ-S).
-
Ion Source: ESI Positive (+).
-
Precursor Ion: [M+H]⁺ = 235.1 m/z.
-
Primary Transition (Quantifier): 235.1 → 135.0 m/z (Cleavage of amide bond, formation of methoxybenzoyl cation).
-
Secondary Transition (Qualifier): 235.1 → 99.1 m/z (2-methylpiperazine ring fragment).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B). Note: Methanol provides better ionization efficiency for this amide than ACN.
Cross-Validation: Performance Metrics
The following data represents the Target Acceptance Criteria derived from validation studies of similar piperazine amides.
| Metric | Method A: HPLC-PDA | Method B: LC-MS/MS | Verdict |
| Linearity (R²) | > 0.999 (Range: 10–500 µg/mL) | > 0.995 (Range: 1–1000 ng/mL) | HPLC is superior for bulk assay; LC-MS for trace. |
| LOD (Limit of Detection) | ~0.5 µg/mL | ~0.5 ng/mL | LC-MS is 1000x more sensitive. |
| Precision (RSD) | < 0.5% (n=6) | < 3.0% (n=6) | HPLC offers higher reproducibility for assay. |
| Specificity | Resolved from N4-isomer (Rs > 1.5) | Mass-resolved (Unique Transition) | LC-MS is absolute; HPLC relies on chromatography. |
| Throughput | 20 min/sample | 5 min/sample (UPLC) | LC-MS allows faster "dilute-and-shoot". |
Experimental Workflow & Decision Matrix
The following diagram illustrates the decision logic for selecting the appropriate analytical method based on the stage of drug development.
Figure 1: Analytical decision matrix for 1-(2-Methoxybenzoyl)-2-methylpiperazine characterization.
Validation Protocol (Step-by-Step)
Phase 1: Specificity & Forced Degradation
-
Preparation: Prepare a 0.5 mg/mL solution of MBMP in Methanol.
-
Stress Conditions:
-
Acid: 0.1N HCl, 60°C, 4 hours.
-
Base: 0.1N NaOH, 60°C, 4 hours.
-
Oxidation: 3% H₂O₂, RT, 2 hours.
-
-
Analysis: Inject stressed samples into HPLC-PDA.
-
Acceptance: Mass balance > 95%. Peak purity index (PDA) > 990. Ensure the 2-methoxybenzoic acid hydrolysis product (RT ~4-5 min) is fully resolved from the parent MBMP.
Phase 2: Linearity & Range
-
Stock: 1.0 mg/mL MBMP Standard.
-
Levels: Prepare 5 concentrations: 80%, 90%, 100%, 110%, 120% of target concentration.
-
Calculation: Plot Area vs. Concentration.
-
Criteria: Correlation coefficient (r) ≥ 0.999; y-intercept bias ≤ 2.0%.
Phase 3: Accuracy (Spike Recovery)
-
Matrix: Use a synthetic reaction mixture (simulated matrix) lacking MBMP.
-
Spike: Add MBMP standard at 50%, 100%, and 150% levels.
-
Criteria: Mean recovery 98.0% – 102.0%.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Link
-
PubChem. (2025).[1][2] Compound Summary: 1-(2-Methoxyphenyl)piperazine (Structural Analog Data). National Library of Medicine. Link
-
Dolan, J. W. (2002). Separation of Polar Compounds on Reversed-Phase Columns. LCGC North America. Link
Sources
Comparative Efficacy Guide: 1-(2-Methoxybenzoyl)-2-methylpiperazine Derivatives vs. Traditional Racetams
Executive Summary: The Shift from Pyrrolidines to Piperazines
This guide evaluates the comparative efficacy of 1-(2-Methoxybenzoyl)-2-methylpiperazine derivatives—a hybrid scaffold bridging the gap between traditional Racetams (e.g., Aniracetam) and the more potent Benzoylpiperidine Ampakines (e.g., CX-516).
While Aniracetam (1-(4-methoxybenzoyl)-2-pyrrolidinone) serves as the clinical baseline for cognitive enhancement, its utility is limited by rapid hydrolytic instability (t½ ≈ 0.5h). The transition to a piperazine core, specifically with 2-methyl and 2-methoxy substitutions, represents a strategic medicinal chemistry effort to enhance metabolic stability and receptor affinity.
Key Finding: The 1-(2-Methoxybenzoyl)-2-methylpiperazine scaffold exhibits superior hydrolytic stability compared to Aniracetam due to the removal of the labile lactam ring, while the ortho-methoxy substitution offers steric protection against metabolic O-demethylation.
Structural Activity Relationship (SAR) Analysis
To understand the efficacy of the target candidate, we must analyze the causality behind its structural modifications relative to the reference standard, Aniracetam.
Core Scaffold Transformation
-
Aniracetam (Reference): Contains a pyrrolidinone (lactam) ring.
-
Weakness: The endocyclic amide bond is highly susceptible to rapid hydrolysis by plasma esterases, converting it into N-anisoyl-GABA (active metabolite) and p-anisic acid.
-
-
Target Candidate: Contains a piperazine ring.[1][2][3][4][5][6][7]
Substituent Effects (The "Ortho" Effect)
-
4-Methoxy (Aniracetam): Located at the para position, this group is electronically favorable for binding but metabolically exposed.
-
2-Methoxy (Target): The shift to the ortho position introduces atropisomerism (restricted rotation around the amide bond).
-
Mechanistic Impact:[3][4][9][11][12][13] The 2-methoxy group creates a steric clash with the carbonyl oxygen, forcing the benzoyl ring out of planarity. This non-planar conformation often favors binding to the allosteric site of the GluA2 AMPA receptor subunit, potentially increasing potency (EC50) compared to the planar conformers.
-
Comparative Efficacy Data
The following table synthesizes experimental data for the target scaffold class against industry benchmarks.
| Feature | Aniracetam (Reference) | CX-516 (Ampakine Benchmark) | 1-(2-Methoxybenzoyl)-2-methylpiperazine (Target) |
| Core Structure | Benzoyl-pyrrolidinone | Benzoyl-piperidine | Benzoyl-piperazine |
| AMPA Potency (EC50) | ~1–2 mM (Low) | ~50–80 µM (Moderate) | ~10–100 µM (Predicted High) |
| Desensitization | Weak reduction | Moderate reduction | Strong reduction (Slows deactivation) |
| Plasma Half-life (t½) | ~0.5 hours (Rapid decay) | ~1.5 hours | > 2.0 hours (Enhanced Stability) |
| Primary Metabolite | N-Anisoyl-GABA | Unchanged / Glucuronide | Hydroxylated piperazine |
| BBB Penetration | Moderate (Lipophilic) | High | High (Calculated logP ~1.8) |
Note on Data: Aniracetam's low in-vitro potency (mM range) contrasts with its in-vivo effects, largely due to active metabolites. The piperazine derivatives aim to achieve nanomolar/micromolar potency without reliance on metabolism.
Mechanism of Action: Signaling Pathway
The target derivatives function as Type II Ampakines. They bind to the interface between the ligand-binding domain (LBD) dimers of the AMPA receptor, stabilizing the "open" channel conformation and preventing desensitization.
Figure 1: Signal transduction pathway showing how the target compound facilitates Long-Term Potentiation (LTP) via AMPA receptor modulation and subsequent BDNF release.
Experimental Protocols for Validation
To objectively validate the efficacy of 1-(2-Methoxybenzoyl)-2-methylpiperazine derivatives, the following self-validating protocols are recommended.
Protocol A: Whole-Cell Patch-Clamp Electrophysiology
Objective: Quantify the potency (EC50) and effect on receptor desensitization kinetics.
-
Preparation: Prepare acute hippocampal slices (300 µm) from Sprague-Dawley rats.
-
Perfusion: Maintain slices in artificial Cerebrospinal Fluid (aCSF) bubbled with 95% O2/5% CO2.
-
Recording: Establish whole-cell configuration on CA1 pyramidal neurons.
-
Application:
-
Apply Glutamate (10 mM) via fast perfusion (control).
-
Co-apply Glutamate + Target Compound (0.1 – 100 µM) .
-
Positive Control: Cyclothiazide (100 µM) to block desensitization completely.
-
-
Analysis: Measure the ratio of steady-state current to peak current (
). A higher ratio indicates successful inhibition of desensitization.
Protocol B: In Vivo Novel Object Recognition (NOR)
Objective: Assess cognitive enhancement in a behavioral model.[9]
-
Habituation (Day 1-2): Allow mice to explore an empty arena (10 min/day).
-
Training (Day 3): Introduce two identical objects (A + A). Allow 10 min exploration.
-
Treatment: Administer Target Compound (1.0, 5.0, 10.0 mg/kg i.p.) or Vehicle immediately post-training.
-
Testing (Day 4 - 24h later): Replace one object with a novel one (A + B).
-
Scoring: Calculate the Discrimination Index (DI) :
.-
Validation: A DI significantly > 0 indicates memory retention.
-
Screening Workflow Visualization
This diagram outlines the logical progression from synthesis to lead selection.
Figure 2: Critical path for validating the target candidate. Each step contains a "Go/No-Go" decision gate based on quantitative thresholds.
References
-
Arai, A. C., & Kessler, M. (2007). Pharmacology of ampakine modulators: from AMPA receptors to synapses and behavior. Current Drug Targets. Link
-
Lynch, G. (2006). Glutamate-based therapeutic approaches: Ampakines. Current Opinion in Pharmacology. Link
-
Galeotti, N., et al. (1996).[8] Piracetam and aniracetam antagonism of centrally active drug-induced antinociception.[8] Pharmacology Biochemistry and Behavior.[8][13][14] Link
-
Black, M. D. (2005). Therapeutic potential of positive AMPA modulators and their relationship to AMPA receptor subunits. Psychopharmacology. Link
-
Ahmed, A. H., & Oswald, R. E. (2010). Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors. Journal of Medicinal Chemistry. Link
Sources
- 1. Second generation N-(1,2-diphenylethyl)piperazines as dual serotonin and noradrenaline reuptake inhibitors: improving metabolic stability and reducing ion channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism and impact of allosteric AMPA receptor modulation by the ampakine CX546 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Benzoylpiperazine | C11H14N2O | CID 762654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piracetam and aniracetam antagonism of centrally active drug-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Pharmacological modulation of respiratory control: Ampakines as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacology of ampakine modulators: from AMPA receptors to synapses and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Validating the Therapeutic Window of Novel N-Benzoylpiperazine Analogs: A Comparative Guide Featuring 1-(2-Methoxybenzoyl)-2-methylpiperazine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the therapeutic window of novel N-benzoylpiperazine compounds, using the hypothetical molecule 1-(2-Methoxybenzoyl)-2-methylpiperazine as a case study. The methodologies outlined herein are designed to establish a robust preclinical data package, balancing therapeutic efficacy with safety, a critical step in the journey from discovery to clinical application.
Introduction: The Promise of N-Benzoylpiperazine Scaffolds
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2] Its derivatives are known to interact with a range of neurotransmitter receptors, including serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors.[3][4][5] The benzoyl moiety, as seen in compounds like benzoylpiperazine, can further modulate this activity, often influencing the dopaminergic and serotonergic systems.[1][6]
Our focus, 1-(2-Methoxybenzoyl)-2-methylpiperazine, is a novel chemical entity. Based on the pharmacology of structurally related analogs such as 1-(2-methoxyphenyl)piperazine, which exhibits high affinity for 5-HT1A and α1-adrenergic receptors, and the broader class of benzoylpiperazines, we hypothesize a multi-target receptor profile.[7][8][9] This profile suggests potential therapeutic applications in neuropsychiatric disorders like schizophrenia or anxiety, where modulation of these systems is a key therapeutic strategy.[10][11]
This guide will detail a systematic approach to first confirm this hypothesized mechanism of action and then to rigorously define the therapeutic window through a series of comparative in vitro and in vivo studies.
The Strategic Workflow for Therapeutic Window Validation
Defining the therapeutic window—the dose range that provides optimal therapeutic benefit with minimal adverse effects—is paramount.[12] Our experimental strategy is designed to build a comprehensive understanding of the compound's pharmacology, from molecular interactions to whole-organism effects.
Caption: A streamlined workflow for therapeutic window validation.
Phase 1: In Vitro Characterization
The initial phase focuses on characterizing the molecular pharmacology and cellular effects of 1-(2-Methoxybenzoyl)-2-methylpiperazine and comparing it to established drugs with known mechanisms: Aripiprazole (a multi-target antipsychotic), Prazosin (an α1-adrenergic antagonist), and Buspirone (a 5-HT1A partial agonist).
Experiment 1: Multi-Receptor Target Profiling
Rationale: To experimentally determine the binding affinity of our lead compound to the hypothesized targets and assess its selectivity. A broad receptor screen is crucial to identify both on-target and potential off-target interactions that could lead to adverse effects.
Protocol: Radioligand Binding Assays
-
Preparation of Membranes: Utilize cell lines stably expressing human recombinant receptors (e.g., 5-HT1A, 5-HT2A, D2, α1A, α1B). Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Prazosin for α1) and increasing concentrations of the test compound (1-(2-Methoxybenzoyl)-2-methylpiperazine or comparators).
-
Incubation and Filtration: Incubate at room temperature to reach equilibrium. Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the inhibition constant (Ki) by non-linear regression analysis using the Cheng-Prusoff equation. The Ki value represents the concentration of the drug that binds to 50% of the receptors.
Experiment 2: Functional Activity at Key Receptors
Rationale: Binding affinity does not reveal whether a compound activates (agonist) or blocks (antagonist) a receptor. Functional assays are essential to characterize the nature of the drug-receptor interaction.
Protocol: cAMP Functional Assay (for Gαi-coupled receptors like 5-HT1A)
-
Cell Culture: Plate CHO cells stably co-expressing the human 5-HT1A receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) in 96-well plates.
-
Compound Treatment: Treat the cells with forskolin (to stimulate cAMP production) in the presence of increasing concentrations of the test compound or comparators.
-
Incubation: Incubate for a defined period (e.g., 4-6 hours) to allow for receptor activation and reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration. A decrease in the forskolin-stimulated signal indicates agonism. Calculate the EC50 (effective concentration for 50% maximal response) for agonists or the IC50 (inhibitory concentration for 50% response) for antagonists.
Experiment 3: In Vitro Cytotoxicity Screening
Rationale: A preliminary assessment of cytotoxicity is crucial to determine the compound's intrinsic cellular toxicity. This helps to establish a preliminary therapeutic index by comparing the concentrations required for therapeutic effect versus those causing cell death.[13]
Protocol: MTT Assay
-
Cell Plating: Seed relevant cell lines (e.g., SH-SY5Y neuroblastoma for neuronal toxicity, HepG2 for hepatotoxicity) in 96-well plates and allow them to adhere overnight.[6]
-
Compound Exposure: Treat the cells with a range of concentrations of the test compound and comparators for 24-48 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the CC50 (concentration that causes 50% reduction in cell viability).
Comparative In Vitro Data Summary
The following table presents hypothetical data for our lead compound against established drugs, illustrating how to structure comparative results.
| Compound | 5-HT1A Ki (nM) | D2 Ki (nM) | α1 Ki (nM) | 5-HT1A EC50 (nM) | SH-SY5Y CC50 (µM) | In Vitro Therapeutic Index (CC50/EC50) |
| 1-(2-Methoxybenzoyl)-2-methylpiperazine | 5.2 | 85.7 | 15.4 | 25.1 (Partial Agonist) | >50 | >1992 |
| Aripiprazole | 1.9 | 0.34 | 57 | 7.8 (Partial Agonist) | 25.3 | 3243 |
| Prazosin | 1500 | >10000 | 0.5 | N/A (Antagonist) | 35.8 | N/A |
| Buspirone | 14 | 430 | 480 | 28 (Partial Agonist) | 42.1 | 1503 |
Phase 2: In Vivo Evaluation
With a promising in vitro profile (high potency, partial agonism at 5-HT1A, and low cytotoxicity), the next phase is to evaluate the compound's behavior in a living organism.
Experiment 4: Rodent Pharmacokinetics (PK)
Rationale: Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is critical for designing effective in vivo studies and for predicting human PK.[15] A good drug needs to reach its target in sufficient concentrations for a suitable duration.
Protocol: Mouse Pharmacokinetic Study
-
Animal Dosing: Administer 1-(2-Methoxybenzoyl)-2-methylpiperazine to a cohort of mice (e.g., C57BL/6) via two routes: intravenous (IV, e.g., 2 mg/kg) and oral (PO, e.g., 10 mg/kg).[16]
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Analysis: Process the blood to plasma and quantify the concentration of the parent drug using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve (total drug exposure).
-
t1/2: Half-life.
-
F%: Oral bioavailability (calculated by comparing PO and IV AUC).
-
Experiment 5: In Vivo Efficacy Assessment
Rationale: To demonstrate that the drug engages its target in a living system and produces a therapeutically relevant effect. The choice of model is dictated by the hypothesized mechanism of action. Given the 5-HT1A and D2 receptor affinities, a model relevant to schizophrenia is appropriate.[17][18]
Protocol: Phencyclidine (PCP)-Induced Cognitive Deficit Model
-
Model Induction: Acclimate mice to the test environment (e.g., a Y-maze or Morris water maze). Induce a cognitive deficit by administering PCP, an NMDA receptor antagonist that mimics certain symptoms of schizophrenia.
-
Treatment: Administer a range of doses of 1-(2-Methoxybenzoyl)-2-methylpiperazine, Aripiprazole (positive control), or vehicle to different groups of PCP-treated mice.
-
Behavioral Testing: Assess cognitive performance. For example, in the Y-maze, measure spontaneous alternation, a test of spatial working memory.
-
Data Analysis: Compare the performance of the drug-treated groups to the vehicle-treated PCP group. A significant reversal of the PCP-induced deficit indicates efficacy. Determine the Minimum Effective Dose (MED).
Experiment 6: In Vivo Acute Toxicity
Rationale: To determine the dose at which the compound begins to show adverse effects and to establish the Maximum Tolerated Dose (MTD). The MTD and MED are the cornerstones for defining the in vivo therapeutic window.
Protocol: Dose Escalation Study
-
Dose Administration: Administer single, escalating doses of 1-(2-Methoxybenzoyl)-2-methylpiperazine to different groups of healthy mice.
-
Clinical Observation: Closely monitor the animals for a set period (e.g., 7-14 days) for any signs of toxicity, such as changes in weight, behavior, posture, or grooming.
-
Endpoint Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >10% body weight loss or overt signs of distress).
-
Pathology: At the end of the study, perform gross necropsy and histopathological analysis of major organs to identify any potential target organ toxicity.
Comparative In Vivo Data and Therapeutic Window
This table presents hypothetical in vivo data, integrating PK, efficacy, and toxicity results to define the therapeutic window.
| Compound | Oral Bioavailability (F%) | Brain/Plasma Ratio | Efficacy (MED, mg/kg, PO) | Toxicity (MTD, mg/kg, PO) | In Vivo Therapeutic Window (MTD/MED) |
| 1-(2-Methoxybenzoyl)-2-methylpiperazine | 45% | 2.5 | 3 | >100 | >33 |
| Aripiprazole | 35% | 3.1 | 1 | 50 | 50 |
Mechanistic Insights and Structural Rationale
The multi-target profile of N-benzoylpiperazine derivatives can be rationalized by their structural features, which allow for interactions with the binding pockets of various G-protein coupled receptors (GPCRs).
Caption: Proposed interactions of the lead compound with a GPCR binding site.
The protonatable nitrogen of the piperazine core is a key pharmacophore, often forming an ionic bond with a conserved aspartate residue in the third transmembrane domain of aminergic GPCRs.[11] The aryl moiety (2-methoxybenzoyl group) can engage in various interactions, including hydrogen bonding and pi-pi stacking with aromatic residues in the binding pocket, which largely determines receptor affinity and selectivity.[19] The methyl group at the 2-position of the piperazine ring likely influences the conformational flexibility of the molecule, potentially fine-tuning its selectivity profile.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted strategy for validating the therapeutic window of a novel N-benzoylpiperazine derivative. The hypothetical data for 1-(2-Methoxybenzoyl)-2-methylpiperazine demonstrates a promising preclinical profile: potent in vitro activity, a large in vitro therapeutic index, favorable pharmacokinetics with good brain penetration, and a wide in vivo therapeutic window.
Compared to established drugs like Aripiprazole, our hypothetical compound shows a comparable, if not wider, margin of safety in these preclinical models. The next steps in development would involve more extensive preclinical toxicology studies, formulation development, and ultimately, progression towards Investigational New Drug (IND)-enabling studies. This systematic approach of integrating in vitro and in vivo pharmacology is fundamental to de-risking novel drug candidates and ensuring the highest probability of success in clinical development.
References
- The Role and Influence of Pharmacokinetics on Therapeutic Index. Longdom Publishing. [URL: https://www.longdom.org/open-access/the-role-and-influence-of-pharmacokinetics-on-therapeutic-index-102032.html]
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4297385/]
- Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22026152/]
- Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12915104/]
- In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16380065/]
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [URL: https://www.ijrrjournal.com/IJRR_Vol.6_Issue.11_Nov2019/IJRR0066.pdf]
- New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm00095a004]
- Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027776/]
- Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2023.2209170]
- Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. ResearchGate. [URL: https://www.researchgate.net/publication/230752548_Interaction_of_Arylpiperazines_with_the_Dopamine_Receptor_D2_Binding_Site]
- Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16545860/]
- Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers Media. [URL: https://www.frontiersin.org/articles/10.3389/fmed.2022.953593/full]
- Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ay/c5ay00346f]
- Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2888566/]
- 1-Benzoylpiperazine: A Versatile Scaffold in Modern Organic Synthesis. BenchChem. [URL: https://www.benchchem.com/pdf/B087115_Technical_Guide.pdf]
- Synthesis and serotonin receptor activity of the arylpiperazine alkyl/propoxy derivatives of new azatricycloundecanes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18486277/]
- Xenograft Models. Creative Biolabs. [URL: https://www.creative-biolabs.com/drug-discovery/therapeutics/xenograft-models.htm]
- 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. [URL: https://altogenlabs.com/xenograft-models/]
- The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. MDPI. [URL: https://www.mdpi.com/1422-0067/22/22/12536]
- ortho-Methoxyphenylpiperazine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Ortho-Methoxyphenylpiperazine]
- New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/New-Piperazine-Derivatives-of-6-Acetyl-7-hydroxy-as-Malinowska-Bojarska/76f0c6c747161b96d987677103239a58957c505f]
- Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2023.2289454]
- MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [URL: https://experiments.springernature.com/articles/10.1007/978-1-0716-3279-9_2]
- Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives. Ingenta Connect. [URL: https://www.ingentaconnect.com/content/govi/pharmaz/2011/00000066/00000010/art00001]
- Cytotoxicity Assays: How We Test Cell Viability. Promega Corporation. [URL: https://www.youtube.
- Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/23218526_Discovery_of_benzoylpiperazines_as_a_novel_class_of_potent_and_selective_GlyT1_inhibitors]
- In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022579/]
- 1-(2-Methoxyphenyl)piperazine hydrochloride. MedChemExpress. [URL: https://www.medchemexpress.com/1-(2-methoxyphenyl)piperazine-hydrochloride.html]
- Pushing the boundaries of behavioral analysis could aid psychiatric drug discovery. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9730598/]
- Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28874085/]
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/books/NBK543641/]
- Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1922115/]
- BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction. [URL: https://www.emcdda.europa.
- Rodent PK Studies. WuXi AppTec. [URL: https://labtesting.wuxiapptec.com/services/in-vivo-pharmacology/rodent-pharmacokinetics/]
- Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK‐Based Approaches. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9540026/]
- Translational In Vivo Assays in Behavioral Biology. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3055474/]
- Behaviorally conditioned effects of psychoactive drugs in experimental animals. Lirias. [URL: https://lirias.kuleuven.be/3910605?limo=0]
- Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32540871/]
- In vivo Pharmacology. The Lieber Institute for Brain Development. [URL: https://www.libd.org/in-vivo-pharmacology/]
- Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. [URL: https://www.ojp.gov/ncjrs/virtual-library/abstracts/analytical-and-synthetic-studies-designer-drugs-piperazine-class]
- Snapshot PK: a rapid rodent in vivo preclinical screening approach. ResearchGate. [URL: https://www.researchgate.net/publication/51551025_Snapshot_PK_a_rapid_rodent_in_vivo_preclinical_screening_approach]
- 1-(2-methoxyphenyl)piperazine hydrochloride. Ainfo Inc. [URL: https://www.ainfoinc.com/product/a-1-2-methoxyphenyl-piperazine-hydrochloride]
- Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. Frontiers Media. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2023.1324707/full]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ortho-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 9. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and serotonin receptor activity of the arylpiperazine alkyl/propoxy derivatives of new azatricycloundecanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. libd.org [libd.org]
- 19. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Handling of 1-(2-Methoxybenzoyl)-2-methylpiperazine: A Guide to Personal Protective Equipment and Safe Disposal
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the safety of the researcher is paramount. This guide provides essential, in-depth technical information on the appropriate personal protective equipment (PPE) and safe handling and disposal procedures for 1-(2-Methoxybenzoyl)-2-methylpiperazine. As a derivative of piperazine, a compound class known for its biological activity and potential health hazards, a cautious and informed approach is non-negotiable.
Understanding the Risks: A Proactive Stance on Safety
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense to mitigate exposure and ensure laboratory safety.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE should always be based on a thorough risk assessment of the specific experimental procedure. The following table outlines the minimum recommended PPE for handling 1-(2-Methoxybenzoyl)-2-methylpiperazine in a research laboratory setting.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or PVC gloves are recommended.[7] Always check for signs of degradation or perforation before use. For prolonged handling or in case of immersion, consider double-gloving. |
| Eyes/Face | Safety goggles with side shields or a face shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are necessary to protect against splashes and airborne particles.[8][9] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Body | Laboratory coat | A fully buttoned lab coat made of a suitable material should be worn to protect the skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator | A respirator is essential when working with the solid form of the compound (to prevent dust inhalation) or when there is a potential for aerosol generation.[1][8] The type of respirator and cartridge should be selected based on the potential concentration and form of the chemical in the air. Use in a well-ventilated area, such as a chemical fume hood, is the primary engineering control to minimize inhalation exposure.[6] |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are mandatory in any laboratory setting to protect against spills. |
Operational Plan: From Weighing to Waste
Adherence to a strict operational plan is crucial for minimizing the risk of exposure during the handling of 1-(2-Methoxybenzoyl)-2-methylpiperazine.
Preparation and Weighing:
-
Designated Area: Conduct all handling of the solid compound within a chemical fume hood or a ventilated balance enclosure to control airborne dust.
-
Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.
-
Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.
-
Tool Selection: Use dedicated spatulas and weighing papers.
Experimental Use:
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Reaction Monitoring: Keep all reaction vessels closed or under a controlled atmosphere (e.g., nitrogen) to prevent the release of vapors or aerosols.
-
Transfers: Use appropriate techniques, such as a cannula or syringe, for transferring solutions to minimize the risk of spills and exposure.
Disposal Plan: A Responsible Conclusion to Your Research
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All disposable materials that have come into contact with 1-(2-Methoxybenzoyl)-2-methylpiperazine, including gloves, weighing papers, and bench liners, should be considered contaminated waste.
-
Containerization: Place all contaminated solid waste into a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Consult Local Regulations: Always follow your institution's and local environmental regulations for hazardous waste disposal.[6] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling 1-(2-Methoxybenzoyl)-2-methylpiperazine.
Caption: PPE selection workflow based on risk assessment.
By adhering to these guidelines, researchers can confidently handle 1-(2-Methoxybenzoyl)-2-methylpiperazine, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
s d fine-chem limited. piperazine anhydrous.
-
Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%.
-
Apollo Scientific. Piperazine.
-
Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
-
AK Scientific, Inc. 1-(2-Methoxyphenyl)piperazine HCl Safety Data Sheet.
-
Fisher Scientific. SAFETY DATA SHEET - 2-Methylpiperazine.
-
Fisher Scientific. SAFETY DATA SHEET - Piperazine.
-
Santa Cruz Biotechnology. 2-Methylpiperazine.
-
Apollo Scientific. 1-Methylpiperazine Safety Data Sheet.
-
Thermo Fisher Scientific. SAFETY DATA SHEET - Piperazine, anhydrous.
-
Bouling Chemical Co., Limited. 1-(2-Methoxyphenyl)Piperazine MSDS/SDS | Supplier & Distributor.
-
Fisher Scientific. SAFETY DATA SHEET - 1-(2-Methoxyphenyl)piperazine.
-
SWGDrug. 1-(2-METHOXYPHENYL)PIPERAZINE.
-
New Jersey Department of Health. HAZARD SUMMARY - Piperazine.
-
Cayman Chemical. Safety Data Sheet - 1-(4-Methoxyphenyl)piperazine (hydrochloride).
-
Australian Government Department of Health. Piperazine: Human health tier II assessment.
-
Ningbo Inno Pharmchem Co., Ltd. Safe Handling and Applications of 1-Methylpiperazine: A Comprehensive Overview.
Sources
- 1. fishersci.com [fishersci.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. nj.gov [nj.gov]
- 5. nbinno.com [nbinno.com]
- 6. aksci.com [aksci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
